molecular formula C11H13ClN2O4 B1517672 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid CAS No. 885277-14-5

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Cat. No.: B1517672
CAS No.: 885277-14-5
M. Wt: 272.68 g/mol
InChI Key: ZIRGYJUCMVPSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-7(9(15)16)8(12)13-5-6/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGYJUCMVPSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652380
Record name 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-14-5
Record name 2-Chloro-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Introduction

This compound (CAS RN: 885277-14-5) is a synthetically valuable substituted pyridine derivative.[1] Its trifunctional nature—featuring a chloro-substituted pyridine core, an acid-labile Boc-protected amine, and a carboxylic acid—renders it a versatile building block in medicinal chemistry and complex organic synthesis.[] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for handling and stability, designed for researchers and drug development professionals.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name 5-(tert-Butoxycarbonylamino)-2-chloropyridine-3-carboxylic acidIUPAC Nomenclature
CAS Number 885277-14-5[1][3]
Molecular Formula C₁₁H₁₃ClN₂O₄[1]
Molecular Weight 288.69 g/mol Calculated

The molecule's functionality is centered around three key regions, as illustrated in the diagram below. The interplay between the electron-withdrawing chloro group and carboxylic acid, and the electron-donating Boc-amino group, dictates the molecule's reactivity and properties.

G cluster_molecule This compound C1 Pyridine Core C2 Carboxylic Acid (-COOH) C1->C2 @ C3 C3 Chloro Substituent (-Cl) C1->C3 @ C2 C4 Boc-Protecting Group (-NHBoc) C1->C4 @ C5

Caption: Key functional groups of the title compound.

Core Physicochemical Properties

Publicly available experimental data for this specific molecule is limited. This section outlines the known and predicted properties.

PropertyValueNotes
Appearance Not available.Typically, similar compounds are off-white to beige solids.[4]
Melting Point Not available.[5]
Boiling Point Not available.[5]
Solubility Not available in water.[5] Likely soluble in organic solvents like DMSO, methanol, and ethyl acetate.[6]
pKa Not available.The carboxylic acid proton is the most acidic. For comparison, the pKa of the related 2-Chloronicotinic acid is predicted to be 2.07±0.25.[6] The presence of the electron-donating amino group at position 5 may slightly increase the pKa compared to this value.

Spectroscopic and Analytical Characterization

As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting materials is paramount. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A broad singlet for the carboxylic acid proton (-COOH) downfield (>13 ppm).

    • A singlet for the amide proton (-NH) between 9-10 ppm.

    • Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridine ring.

    • A singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[7]

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals, including two carbonyl carbons (one for the acid, one for the carbamate), carbons of the pyridine ring, and the characteristic quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

  • An N-H stretch from the carbamate group around 3300 cm⁻¹.

  • Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc carbamate (~1680-1700 cm⁻¹).[8]

  • C-O stretching bands associated with the acid and carbamate groups in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the compound is expected to show a strong pseudomolecular ion.

  • Positive Mode [M+H]⁺: Expected at m/z 289.06.

  • Negative Mode [M-H]⁻: Expected at m/z 287.05.

  • Key Fragmentation: A characteristic and often dominant fragmentation pathway for Boc-protected amines is the loss of the entire Boc group or components thereof. Expect to see fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[9]

Chemical Stability and Handling

Understanding the stability of a reagent is critical for successful and reproducible synthesis.

Stability Profile

The primary chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group .[]

  • Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane).[7][10] This reaction proceeds via the formation of a stable tert-butyl cation.

  • Basic and Nucleophilic Conditions: The compound is stable to most basic and nucleophilic conditions, which allows for selective reactions at other sites if needed.[]

  • Thermal Stability: While no specific data is available, decomposition at elevated temperatures is expected.

Recommended Storage and Handling
  • Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]

  • Handling: Handle in a well-ventilated area. Use standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[5]

Hazardous Decomposition

Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Experimental Protocols for Characterization

The following protocols are self-validating systems for confirming the identity and purity of this compound.

Protocol: Purity Assessment by HPLC-MS

This protocol provides a robust method for determining the purity of the material and confirming its molecular weight.

Rationale: Reversed-phase HPLC is ideal for separating this moderately polar molecule from potential nonpolar or highly polar impurities. ESI-MS provides unambiguous confirmation of the molecular weight.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or methanol. Dilute to a working concentration of ~10 µg/mL in 50:50 ACN/Water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • MS Conditions (ESI Positive Mode):

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Nebulizer Pressure: 40 psi

  • Data Analysis: Integrate the peak area of the main component in the chromatogram to determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion (m/z 289.06).

Caption: Experimental workflow for purity analysis.

Protocol: Boc-Group Deprotection for Structural Confirmation

Rationale: Performing a simple, well-understood reaction like Boc deprotection and confirming the product provides definitive structural validation. The mass shift is unambiguous.

Materials:

  • ~10 mg of this compound

  • 1 mL of 4M HCl in 1,4-dioxane

  • Vial with a stir bar

  • Nitrogen or argon line

  • LC-MS system

Procedure:

  • Dissolve the sample in the 4M HCl in dioxane solution in the vial.

  • Stir the reaction at room temperature for 1-2 hours under a nitrogen atmosphere. Effervescence (isobutylene gas) may be observed.

  • Take a small aliquot of the reaction mixture, dilute it significantly with methanol, and inject it into the LC-MS.

  • Data Analysis: Analyze the resulting mass spectrum. The starting material peak at m/z 289.06 should be absent, and a new peak corresponding to the deprotected product, 5-amino-2-chloro-nicotinic acid ([M+H]⁺ = 189.01), should be present. This mass loss of 100.05 Da confirms the presence and lability of the Boc group.

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its distinct functional handles. While comprehensive experimental data on its physical properties is not widely published, its structural features allow for reliable prediction of its spectroscopic characteristics and chemical behavior. Its primary chemical attribute is the acid-labile Boc group, which dictates its handling and synthetic applications. The protocols outlined herein provide a robust framework for researchers to confidently verify the identity, purity, and stability of this versatile chemical building block.

References

An In-depth Technical Guide to 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and highly functionalized building blocks. Among these, substituted heterocyclic compounds play a pivotal role, with nicotinic acid derivatives being of particular importance due to their prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, a key intermediate whose unique structural features make it an invaluable tool for drug discovery and development. We will delve into its chemical identity, synthesis, properties, and applications, offering insights grounded in scientific literature and established laboratory practices.

Core Identity: CAS Number and Chemical Structure

Chemical Name: 5-(tert-butoxycarbonylamino)-2-chloronicotinic acid, also known by its IUPAC name, tert-butyl N-(6-chloro-5-carboxypyridin-3-yl)carbamate.

CAS Number: 885277-14-5[1][2][3]

Molecular Formula: C₁₁H₁₃ClN₂O₄

Molecular Weight: 272.68 g/mol

Chemical Structure:

The structure of this compound incorporates a pyridine ring, a core scaffold in many pharmaceuticals, functionalized with three key substituents:

  • A carboxylic acid group at the 3-position, which can serve as a handle for amide bond formation or other modifications.

  • A chloro group at the 2-position, a versatile functional group that can participate in various cross-coupling reactions or be a site for nucleophilic substitution.

  • A tert-butoxycarbonyl (Boc) protected amino group at the 5-position. The Boc group is a widely used protecting group in organic synthesis, stable under many reaction conditions but readily removable under acidic conditions. This feature allows for the selective unmasking of the amino group at a desired stage of a synthetic sequence.

SMILES: C1(=C(C(=C(C=N1)Cl)N)C(=O)O)C(=O)OC(C)(C)C

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource/Note
Molecular Weight 272.68 g/mol Calculated
Appearance Likely a solidBased on related compounds
Melting Point Not available[4]
Boiling Point Not available[4]
Solubility Soluble in many organic solventsInferred from structure
pKa Not available

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible synthetic strategy is outlined below, drawing from established methodologies for the functionalization of nicotinic acid and the protection of amino groups.

Conceptual Synthetic Workflow

A logical synthetic route would involve the introduction of the amino and chloro substituents onto a nicotinic acid backbone, followed by the protection of the amino group.

G A 2,5-dichloronicotinic acid B Methyl 2,5-dichloronicotinate A->B Esterification (MeOH, SOCl2) C Methyl 2-amino-5-chloronicotinate B->C Amination (NH3, pressure) D Methyl 5-(Boc-amino)-2-chloronicotinate C->D Boc Protection (Boc)2O, base E 5-(Boc-amino)-2-chloronicotinic acid D->E Hydrolysis (LiOH)

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on analogous transformations found in the chemical literature.

Step 1: Esterification of 2,5-dichloronicotinic acid

  • To a solution of 2,5-dichloronicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,5-dichloronicotinate.

Causality: The esterification protects the carboxylic acid from interfering in subsequent reactions and improves solubility in organic solvents. Thionyl chloride is an effective reagent for this transformation.

Step 2: Amination of Methyl 2,5-dichloronicotinate

  • In a pressure vessel, dissolve methyl 2,5-dichloronicotinate in a solution of ammonia in methanol.

  • Seal the vessel and heat at a temperature typically ranging from 80-100 °C for several days.

  • After cooling, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to obtain methyl 2-amino-5-chloronicotinate.

Causality: The chloro group at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the one at the 5-position. Using ammonia under pressure and heat facilitates this substitution.

Step 3: Boc Protection of Methyl 2-amino-5-chloronicotinate

  • Dissolve methyl 2-amino-5-chloronicotinate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, for example, triethylamine or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate to give methyl 5-(tert-butoxycarbonylamino)-2-chloronicotinate.

Causality: The Boc group is introduced to protect the amino functionality during the subsequent hydrolysis step and to allow for its selective deprotection in later synthetic stages.

Step 4: Hydrolysis of the Methyl Ester

  • Dissolve the Boc-protected ester in a mixture of methanol and water.

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers and remove the solvent to yield this compound.

Causality: Basic hydrolysis cleaves the methyl ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.

Role as a Versatile Scaffold

The distinct reactivity of the three functional groups allows for a modular and convergent approach to the synthesis of diverse compound libraries.

G A 5-(Boc-amino)-2-chloro- nicotinic acid B Amide Coupling A->B R-NH2, coupling agent C Suzuki or Stille Coupling A->C R-B(OH)2 or R-Sn(Bu)3, Pd catalyst D Boc Deprotection B->D TFA or HCl C->D TFA or HCl E Further Functionalization D->E Acylation, Alkylation, etc.

Caption: Synthetic utility of this compound.

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a wide range of amines to form amides, a common linkage in many drug molecules.

  • Cross-Coupling Reactions: The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Selective Deprotection and Further Functionalization: The Boc-protected amino group can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.

Significance in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, with substituents that project into the hydrophobic pocket and the solvent-exposed region of the kinase active site. Substituted nicotinamides are frequently employed as such core structures. The ability to introduce diverse substituents at the 2-, 3-, and 5-positions of the pyridine ring using this compound as a starting material is highly advantageous for optimizing inhibitor potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) should be consulted for detailed information on hazards, handling, and storage.[4]

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

Conclusion

This compound is a strategically designed and highly versatile building block that holds significant value for researchers and scientists in the field of drug discovery. Its unique combination of a modifiable carboxylic acid, a reactive chloro group for cross-coupling, and a selectively deprotectable amino group provides a powerful platform for the synthesis of complex and diverse molecular architectures. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-functionalized intermediates in accelerating the drug development process cannot be overstated.

References

A Technical Guide to the Spectroscopic Characterization of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both predictive data and practical, field-proven methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (CAS No. 885277-14-5) is a substituted pyridine derivative incorporating a chloro substituent, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protected amine.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the Boc group protons, and the amine proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH (H-4)8.2 - 8.4Doublet (d)1HDeshielded by the adjacent carboxylic acid and the electron-withdrawing nature of the pyridine nitrogen. Coupled to H-6.
Aromatic CH (H-6)8.0 - 8.2Doublet (d)1HDeshielded by the pyridine nitrogen and the chloro substituent. Coupled to H-4.
NH9.5 - 10.5Singlet (s)1HBroad singlet, chemical shift can be variable and concentration-dependent. Exchangeable with D₂O.
Boc CH₃1.5 - 1.6Singlet (s)9HCharacteristic singlet for the nine equivalent methyl protons of the tert-butyl group.
COOH12.0 - 14.0Broad Singlet (br s)1HHighly deshielded proton of the carboxylic acid. Often very broad and may not be observed without careful experimental setup. Exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 170Typical range for a carboxylic acid carbonyl carbon.
C=O (Boc)152 - 155Characteristic chemical shift for the carbonyl carbon of a Boc protecting group.
C-Cl (C-2)148 - 152Aromatic carbon attached to a chlorine atom.
C-NH (C-5)138 - 142Aromatic carbon attached to the nitrogen of the Boc-amino group.
C-H (C-6)135 - 138Aromatic methine carbon.
C-H (C-4)115 - 120Aromatic methine carbon.
C-COOH (C-3)120 - 125Aromatic carbon attached to the carboxylic acid group.
C(CH₃)₃ (Boc)80 - 82Quaternary carbon of the tert-butyl group.
C(CH₃)₃ (Boc)28 - 29Methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry NMR tube.[2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AmineN-H stretch3200-3400Medium
Carboxylic AcidC=O stretch1700-1725Strong
Boc GroupC=O stretch1680-1700Strong
Aromatic RingC=C stretch1550-1600Medium
Aromatic RingC-H bend800-900Medium-Strong
C-O StretchC-O stretch1200-1300Strong
C-N StretchC-N stretch1150-1250Medium
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

    • Ensure the mixture is homogenous and has a fine, powder-like consistency.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

References

solubility and stability of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Solubility and Stability of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, including a chloro-substituted pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The Boc protecting group is widely used in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[2][3]

Understanding the solubility and stability of this compound is paramount for its effective use in drug discovery and development.[4] Solubility directly impacts bioavailability and the ability to formulate the compound for administration, while stability is crucial for ensuring the integrity and shelf-life of the active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its solubility and stability profiles.

Section 1: Solubility Profile

The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[7] The molecular structure of this compound suggests a complex solubility profile. The carboxylic acid and amino groups can engage in hydrogen bonding, potentially increasing aqueous solubility, while the chloro- and tert-butoxycarbonyl groups are more lipophilic, which may favor solubility in organic solvents.

Theoretical Considerations

A preliminary assessment of a molecule's structure can provide valuable insights into its likely solubility characteristics.[4] The presence of both polar (carboxylic acid, amine) and non-polar (chlorine, tert-butyl group) functionalities in this compound indicates that its solubility will be highly dependent on the solvent system. The pKa of the carboxylic acid and the protonated amine will also play a significant role in its aqueous solubility, which is expected to be pH-dependent. The parent compound, 2-chloronicotinic acid, is noted to be insoluble in water but soluble in organic solvents like benzene and toluene.[8][9]

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a range of relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).[11]

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Anticipated Solubility Data

The following table summarizes the expected solubility of this compound in various solvents. It is important to note that while a Safety Data Sheet (SDS) for the compound indicates that its solubility in water is not available, it is expected to have some solubility in organic solvents.[12]

SolventExpected SolubilityRationale
Water (pH 7.4)Sparingly SolubleThe presence of both polar and non-polar groups suggests limited aqueous solubility.
0.1 N HCl (pH 1.2)Slightly SolubleThe carboxylic acid will be protonated, potentially decreasing solubility compared to higher pH.
Phosphate Buffer (pH 6.8)Moderately SolubleThe carboxylic acid will be deprotonated, forming a more soluble carboxylate salt.
DMSOFreely SolubleA common polar aprotic solvent for dissolving a wide range of organic compounds.
EthanolSolubleA polar protic solvent capable of hydrogen bonding with the solute.
AcetonitrileSlightly SolubleA polar aprotic solvent with a lower dielectric constant than DMSO.
Solvent Selection Workflow for Formulation

The choice of solvent is a critical step in the formulation development process. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

SolventSelection Start Start: API Characterization SolubilityScreen Initial Solubility Screen (Aqueous & Organic Solvents) Start->SolubilityScreen AqueousSolubility Evaluate Aqueous Solubility (pH-dependency) SolubilityScreen->AqueousSolubility OrganicSolubility Evaluate Organic Solubility SolubilityScreen->OrganicSolubility FormulationType Determine Desired Formulation Type AqueousSolubility->FormulationType OrganicSolubility->FormulationType Oral Oral Formulation FormulationType->Oral Aqueous-based Injectable Injectable Formulation FormulationType->Injectable Biocompatible Topical Topical Formulation FormulationType->Topical Appropriate vehicle CoSolvent Co-solvent/Surfactant Screening Oral->CoSolvent Injectable->CoSolvent FinalFormulation Final Formulation Optimization & Stability Topical->FinalFormulation CoSolvent->FinalFormulation

Caption: Workflow for solvent selection in formulation development.

Section 2: Stability Assessment

Evaluating the stability of a drug substance is a regulatory requirement and essential for ensuring its quality, safety, and efficacy throughout its shelf life.[5][13] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish degradation pathways.[14][15]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of 5-amino-2-chloro-nicotinic acid.[2][16] While generally stable to base, some Boc-protected amines can be deprotected under basic conditions, particularly with electron-withdrawing groups on the amine.[17]

  • Hydrolysis of the Carboxylic Acid: Under certain conditions, the carboxylic acid could potentially undergo decarboxylation, though this is generally less likely for aromatic carboxylic acids.

  • Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.

  • Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.

  • Oxidation: The pyridine ring and amino group could be susceptible to oxidation.

Forced Degradation Study Protocol

A forced degradation study should be conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing.[13] The goal is to achieve 5-20% degradation of the drug substance.[14]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the sample solutions to the following stress conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all the material.

Anticipated Stability Data

The following table summarizes the expected outcomes of the forced degradation study.

Stress ConditionExpected DegradationPrimary Degradation Product
Acid Hydrolysis (0.1 M HCl)Significant5-amino-2-chloro-nicotinic acid
Base Hydrolysis (0.1 M NaOH)Minimal to ModeratePotential for Boc-deprotection and other products
Oxidative (3% H₂O₂)ModerateN-oxide and other oxidation products
Thermal (80°C)MinimalGeneral decomposition products
PhotolyticMinimal to ModerateVarious photoproducts
Forced Degradation Workflow

The following diagram outlines the workflow for conducting a forced degradation study.

ForcedDegradation Start Start: Prepare API Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation Analysis->Data Pathway Identify Degradation Products & Elucidate Degradation Pathways Data->Pathway

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the . The provided experimental protocols and theoretical considerations offer a robust framework for researchers and drug development professionals to effectively characterize this important chemical intermediate. A thorough investigation of these properties is crucial for successful formulation development and for ensuring the quality and safety of the final drug product.

References

An In-Depth Technical Guide to 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, often referred to as 5-(Boc-amino)-2-chloronicotinic acid, is a highly functionalized pyridine derivative that has emerged as a critical building block for the synthesis of complex pharmaceutical agents. Its structure incorporates a carboxylic acid, a chloro leaving group, and a Boc-protected amine on a pyridine scaffold. This unique combination of reactive sites allows for sequential and regioselective modifications, making it an invaluable intermediate in the construction of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, synthetic pathways, and key applications for researchers and professionals in the field of drug development.

The strategic placement of the chloro and amino groups on the nicotinic acid core enables diverse chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The Boc-protected amine at the 5-position can be deprotected under acidic conditions to reveal a primary amine, which can then be used for amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The carboxylic acid at the 3-position provides another handle for conjugation, typically through amide coupling. This trifecta of functionality makes it a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers that specialize in research and development chemicals, as well as bulk manufacturing for later-stage drug development. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times, as these can vary between suppliers. Below is a summary of some commercial sources for this compound.

SupplierProduct NameCAS NumberPurityNotes
SincereChemicalThis compound885277-14-5Not specified, inquire for detailsOffers factory pricing and free samples for testing.[1]
Capot ChemicalThis compound866038-57-5Not specified, inquire for detailsProvides a Safety Data Sheet (MSDS) with handling information.[2]
CymitQuimica5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid473924-59-395%Note: This is a related but structurally different compound. Researchers should verify the exact structure needed.[3]
Echemi5-(tert-butoxycarbonylamino-methyl)-nicotinic acid473924-59-3Not specified, inquire for detailsAlso lists the related compound, not the title compound.[4]

Note: Researchers should always verify the CAS number and structure with the supplier to ensure they are ordering the correct compound for their specific application. The primary CAS numbers associated with the title compound appear to be 866038-57-5 and 885277-14-5.

Synthetic Pathways: From Simple Precursors to a High-Value Intermediate

Understanding the synthesis of this compound is essential for appreciating its cost, potential impurities, and for instances where in-house synthesis may be required. The most common synthetic route involves the Boc protection of a pre-existing 5-amino-2-chloronicotinic acid precursor.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 5-Amino-2-chloronicotinic acid Reaction Boc Protection Reaction in an appropriate solvent (e.g., THF, Dioxane) Start->Reaction Starting Material Reagent Di-tert-butyl dicarbonate (Boc)2O + Base (e.g., Triethylamine) Reagent->Reaction Reagents Product 5-Tert-butoxycarbonylamino- 2-chloro-nicotinic acid Reaction->Product Final Product

Caption: Synthetic workflow for the Boc protection of 5-amino-2-chloronicotinic acid.

Detailed Experimental Protocol: Boc Protection of 5-Amino-2-chloronicotinic acid

This protocol is a representative procedure for the synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-chloronicotinic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution. Stir for 10-15 minutes at room temperature.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product is then typically purified by an acidic workup to protonate the carboxylic acid, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its ability to serve as a versatile scaffold for building more complex molecules. The chloro- and Boc-amino groups provide orthogonal handles for derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position is activated towards SNAr by the electron-withdrawing carboxylic acid and the pyridine nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular libraries.

  • Amide Bond Formation: The carboxylic acid at the 3-position is a key site for coupling with amines to form amides, a common linkage in many drug molecules. Standard peptide coupling reagents such as HATU, HOBt, or EDC are effective for this transformation.

  • Post-Coupling Deprotection and Functionalization: After modification at the 2- and 3-positions, the Boc protecting group can be easily removed with an acid (e.g., trifluoroacetic acid), revealing the 5-amino group for further derivatization.

The presence of chlorine-containing molecules in pharmaceuticals is widespread, with over 250 FDA-approved drugs containing chlorine.[5] The inclusion of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[5] This makes chloro-substituted intermediates like this compound particularly valuable in drug design. While specific drug candidates arising from this exact intermediate are often proprietary, its structural motifs are present in compounds targeting a range of diseases.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is crucial for the proper handling, storage, and use of any chemical reagent.

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂O₄
Molecular Weight 272.69 g/mol
Appearance Typically an off-white to light yellow solid
Solubility Soluble in many organic solvents like DMSO, DMF, and alcohols.
Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, preferably a fume hood.[2]

  • Hazards: May cause skin, eye, and respiratory irritation.[2][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

    • Inhalation: Move the person into fresh air.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[2][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[2]

Disclaimer: The information provided is for guidance only and is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) before use.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A solid understanding of its commercial sources, synthetic routes, and safe handling practices is essential for its effective utilization in the pursuit of novel therapeutics. The continued availability and application of such versatile intermediates will undoubtedly fuel innovation in drug discovery for years to come.

References

The Multifaceted Therapeutic Potential of Substituted Nicotinic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine carboxylic acid scaffold, particularly nicotinic acid (Vitamin B3), represents a foundational element in the design of novel therapeutics. While its role in lipid metabolism is well-established, strategic substitutions on the nicotinic acid ring have unlocked a diverse array of biological activities, paving the way for new treatments across multiple disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted nicotinic acid derivatives, offering field-proven insights to accelerate innovation in drug discovery.

Section 1: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid and its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, vasodilator, antioxidant, anticancer, and neuroprotective properties. This versatility stems from the ability of substituents to modulate the molecule's electronic properties, steric profile, and binding affinity for various biological targets. Understanding the intricate structure-activity relationships (SAR) is paramount to designing derivatives with enhanced potency and selectivity.

Section 2: Key Biological Activities and Mechanistic Insights

This section delves into the core biological activities of substituted nicotinic acids, providing mechanistic explanations and insights into the causality behind their therapeutic effects.

Antimicrobial Activity

Substituted nicotinic acids have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The antimicrobial effects of nicotinic acid derivatives are often attributed to their ability to disrupt microbial cell wall integrity, interfere with essential metabolic pathways, or inhibit key enzymes. Some derivatives, particularly those incorporating hydrazone or 1,3,4-oxadiazoline moieties, have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The presence of specific substituents, such as a 5-nitrofuran group, has been shown to enhance antibacterial efficacy.[1] The antimicrobial effect is also thought to be linked to the generation of reactive oxygen species and the modulation of cellular redox potential.[2]

Structure-Activity Relationship (SAR):

  • Acylhydrazones: Generally exhibit greater antibacterial activity compared to their cyclized 1,3,4-oxadiazoline counterparts.[1]

  • 5-Nitrofuran Substituent: Consistently enhances activity against Gram-positive bacteria.[1]

  • Gram-Negative vs. Gram-Positive: Many derivatives show greater potency against Gram-positive bacteria, likely due to differences in cell wall structure.[3]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of nicotinic acid derivatives are well-documented and are often linked to the modulation of inflammatory signaling pathways.

Mechanism of Action: A key mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), which can suppress the NF-κB signaling pathway, a central regulator of inflammation.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][5] Some derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Structure-Activity Relationship (SAR):

  • 2-Substituted Phenyl Derivatives: The nature and position of substituents on a 2-phenyl ring attached to the nicotinic acid core significantly influence both analgesic and anti-inflammatory activities.[2]

  • 2-Bromophenyl Substituent: Derivatives containing a 2-bromophenyl group have demonstrated potent analgesic and anti-inflammatory effects.[6]

  • Carboxamide Moiety: Replacement of a bromo substituent with a carboxamide group can lead to a reduction in activity.[6]

Vasodilatory and Antioxidant Properties

Nicotinic acid is a known vasodilator, and this property can be modulated through chemical substitutions. Many derivatives also possess antioxidant capabilities.

Mechanism of Action: The primary vasodilatory mechanism of nicotinic acid is mediated through the activation of GPR109A on epidermal Langerhans cells, leading to the release of prostaglandins (PGD2 and PGE2), which are potent vasodilators.[7][8] Some thionicotinic acid derivatives induce vasorelaxation through endothelium-dependent nitric oxide (NO) production.[9] The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals.[9]

Structure-Activity Relationship (SAR):

  • Thionicotinic Acid Analogs: The presence of a thioether linkage, such as in 2-(1-adamantylthio)nicotinic acid, can confer potent vasorelaxant and antioxidant properties.[9]

  • Carboxylic Acid vs. Amide/Nitrile: The free carboxylic acid form of certain thionicotinic acid derivatives has been shown to be a more potent vasorelaxant than the corresponding amide or nitrile, likely due to higher receptor affinity.[9]

Anticancer Potential

The anticancer activity of substituted nicotinic acids is a rapidly evolving area of research, with several promising mechanisms of action identified.

Mechanism of Action:

  • VEGFR-2 Inhibition: Certain nicotinic acid-based compounds have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][11] Inhibition of VEGFR-2 can suppress tumor growth and metastasis.[11]

  • Induction of Apoptosis: Active derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the upregulation of pro-apoptotic proteins like caspases.[10][11]

  • nAChR-Mediated Pathways: Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are implicated in cancer cell proliferation and survival.[12][13] Substituted nicotinic acids can potentially modulate these pathways. Activation of nAChRs can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth and resistance to apoptosis.[12][14]

Structure-Activity Relationship (SAR):

  • Hydrazide-Hydrazones: This class of derivatives has shown cytotoxic activity against various cancer cell lines.[15]

  • Specific Substituents: The cytotoxic potential is highly dependent on the nature of the substituents, with some compounds exhibiting potency comparable to established chemotherapeutic agents like doxorubicin.[15]

Neuroprotective Effects in Neurodegenerative Diseases

Nicotinic acid and its derivatives are being investigated for their potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Mechanism of Action: The neuroprotective effects are primarily mediated through the activation of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[16][17] Activation of these receptors can trigger intracellular signaling cascades, such as the PI3K/Akt pathway, which promotes neuronal survival and protects against neurotoxicity induced by factors like β-amyloid.[17][18] Nicotinamide, a derivative of nicotinic acid, is a precursor for NAD+, a crucial coenzyme in cellular metabolism and energy production, and its depletion has been linked to aging and neurodegeneration.[19]

Section 3: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of substituted nicotinic acids.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivatives and incubate for a specified period (e.g., 72 hours).[15]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[15][20]

  • Formazan Formation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization: Solubilize the formazan crystals using a suitable solvent, such as DMSO.[20]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.[15][20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a well-established model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the animals.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][21]

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro Vasodilation Assessment

This protocol assesses the vasodilatory effects of compounds on isolated blood vessel rings.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.[9]

  • Organ Bath Setup: Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.[9]

  • Equilibration and Pre-contraction: Equilibrate the rings under a resting tension and then contract them with a vasoconstrictor like phenylephrine.[9]

  • Cumulative Dosing: Add increasing concentrations of the nicotinic acid derivative to the organ bath.[9]

  • Data Acquisition: Record the changes in isometric tension.[9]

  • Data Analysis: Construct dose-response curves and calculate the maximal relaxation (Rmax) and the effective concentration for 50% relaxation (EC50).[9]

Section 4: Visualizing Key Signaling Pathways

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biological activities of substituted nicotinic acids.

GPR109A-Mediated Vasodilation and Anti-inflammatory Signaling

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid->GPR109A Gi Gi GPR109A->Gi PLA2 Phospholipase A2 GPR109A->PLA2 activates AC Adenylyl Cyclase Gi->AC inhibits IKK IKK Gi->IKK inhibits cAMP ↓ cAMP AC->cAMP AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Vasodilation Vasodilation (Flushing) PGs->Vasodilation IkB IκB IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters p_NFkB p-NF-κB Gene_Expression ↓ Pro-inflammatory Gene Expression p_NFkB->Gene_Expression

Caption: GPR109A signaling cascade leading to vasodilation and anti-inflammatory effects.

nAChR-Mediated Neuroprotective Pathway

nAChR_Neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Agonist Nicotinic Acid Derivative (Agonist) a7_nAChR α7 nAChR Nicotinic_Agonist->a7_nAChR Ca_ion Ca²⁺ a7_nAChR->Ca_ion influx PI3K PI3K Ca_ion->PI3K activates Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt phosphorylation Bad Bad p_Akt->Bad phosphorylates Neuronal_Survival ↑ Neuronal Survival p_Akt->Neuronal_Survival p_Bad p-Bad Bcl2 Bcl-2 p_Bad->Bcl2 releases Apoptosis ↓ Apoptosis Bcl2->Apoptosis

Caption: Neuroprotective signaling via α7 nAChR activation.

nAChR-Mediated Pro-survival Signaling in Cancer

nAChR_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotine_Analog Nicotinic Agonist nAChR nAChR (e.g., α7) Nicotine_Analog->nAChR PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Anti_Apoptosis ↓ Apoptosis p_Akt->Anti_Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) p_ERK->Transcription_Factors Proliferation ↑ Proliferation Transcription_Factors->Proliferation

References

An In-depth Technical Guide on the Theoretical Calculations of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid in Medicinal Chemistry

This compound is a synthetic organic compound with a molecular structure that lends itself to a variety of applications in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds with established biological significance.[1][2] The presence of a chlorine atom and a bulky tert-butoxycarbonyl (Boc) protecting group makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates.[3] The chlorine atom, for instance, can serve as a handle for further chemical modifications, while the Boc group protects the amine functionality during synthesis.

In the modern drug discovery landscape, computational methods are integral to accelerating the development pipeline.[4][5][6] Theoretical calculations provide a powerful lens through which to predict the physicochemical properties, reactivity, and potential biological activity of molecules like this compound before they are even synthesized. This in-silico approach allows for the rational design of molecules with improved efficacy and reduced side effects, ultimately saving significant time and resources.[7]

This guide provides a comprehensive overview of the key theoretical calculations applicable to this compound, offering both the underlying scientific principles and practical, step-by-step workflows.

Core Theoretical Approaches: A Multi-Scale Perspective

To gain a holistic understanding of this compound, a combination of computational techniques is employed, each providing insights at different levels of molecular detail.

2.1 Density Functional Theory (DFT): Unveiling Electronic Structure

At the most fundamental level, Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[8][9] It allows for the calculation of a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies.[10][11] DFT provides the foundational data for understanding the intrinsic reactivity and stability of the molecule.

2.2 Molecular Docking: Predicting Protein-Ligand Interactions

Moving from the isolated molecule to its potential biological context, molecular docking is a computational technique used to predict how a small molecule (ligand), such as our compound of interest, might bind to a protein target.[1] This method is crucial for identifying potential drug targets and for understanding the key interactions that drive binding affinity.[12]

2.3 Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Biological Systems

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce the element of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[13][14] MD simulations provide valuable insights into the stability of the binding pose and the flexibility of both the ligand and the protein.[15][16][17]

PART 1: Quantum Chemical Analysis with Density Functional Theory (DFT)

The initial step in the theoretical characterization of this compound involves a thorough analysis of its electronic structure using DFT.

Workflow for Geometry Optimization and Vibrational Analysis

Expertise & Experience: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A subsequent frequency calculation is essential to confirm that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

Step-by-Step Protocol:

  • Structure Input: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

  • Computational Method Selection: A suitable DFT functional and basis set are chosen. For organic molecules of this size, the B3LYP functional with a 6-311++G(d,p) basis set often provides a good balance of accuracy and computational cost.[18]

  • Execution: The geometry optimization and frequency calculation are performed using quantum chemistry software packages like Gaussian or PySCF.[19]

  • Verification: The output is analyzed to confirm convergence of the geometry and the absence of imaginary frequencies.

dft_workflow start Initial 3D Structure dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_calc analysis Analyze Output dft_calc->analysis optimized Optimized Geometry analysis->optimized freq Frequency Analysis analysis->freq validation Verify No Imaginary Frequencies freq->validation validation->dft_calc False end Stable Conformation validation->end True

Caption: DFT Geometry Optimization and Frequency Analysis Workflow.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these orbitals is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient) and are prone to nucleophilic attack.

PART 2: Elucidating Binding Mechanisms with Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking is employed to predict its interaction with a relevant protein target. For nicotinic acid derivatives, a potential target could be an enzyme or receptor involved in metabolic or signaling pathways.[20][21]

Workflow for Molecular Docking

Trustworthiness: The reliability of a docking study depends on the careful preparation of both the protein and the ligand, as well as the appropriate definition of the binding site.

Step-by-Step Protocol:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of this compound is used.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding poses and affinities.

  • Pose Analysis: The resulting poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

docking_workflow protein_prep Prepare Protein (PDB) grid_gen Define Binding Site (Grid Box) protein_prep->grid_gen ligand_prep Prepare Ligand (DFT Optimized) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analyze Binding Poses and Affinity docking->analysis result Predicted Binding Mode analysis->result

References

Methodological & Application

Application Notes and Protocols: 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design.[2][3] 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid emerges as a particularly powerful building block for medicinal chemists. This trifunctional scaffold offers three orthogonal points for chemical modification, enabling the systematic and efficient exploration of chemical space in the pursuit of novel bioactive molecules.

The strategic placement of a Boc-protected amine, a reactive chlorine atom, and a carboxylic acid on the pyridine core provides a pre-engineered platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications and experimental protocols for this versatile intermediate, with a focus on its role in the synthesis of kinase inhibitors, exemplified by the synthesis of Apilimod.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. Below are the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 885277-14-5[4]
Molecular Formula C₁₁H₁₃ClN₂O₄[4]
Molecular Weight 272.68 g/mol [4]
Appearance White to off-white solidTypical Observation

Spectroscopic Characterization (¹H and ¹³C NMR):

Confirmation of the structure and purity of the starting material is paramount. While a publicly available, verified spectrum was not located in the searched literature, typical expected chemical shifts in DMSO-d₆ are provided below based on the analysis of related structures. Researchers should always acquire their own analytical data for starting materials to ensure quality.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ~13.5 ppm (s, 1H): Carboxylic acid proton.

    • ~9.8 ppm (s, 1H): Amine N-H proton of the Boc group.

    • ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): Pyridine ring proton at C6.

    • ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Pyridine ring proton at C4.

    • ~1.5 ppm (s, 9H): tert-Butyl protons of the Boc group.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • ~165 ppm: Carboxylic acid carbonyl carbon.

    • ~152 ppm: Boc group carbonyl carbon.

    • ~148 ppm: Pyridine ring carbon (C6).

    • ~145 ppm: Pyridine ring carbon (C2, attached to Cl).

    • ~138 ppm: Pyridine ring carbon (C5, attached to N).

    • ~120 ppm: Pyridine ring carbon (C4).

    • ~118 ppm: Pyridine ring carbon (C3, attached to COOH).

    • ~80 ppm: Quaternary carbon of the tert-butyl group.

    • ~28 ppm: Methyl carbons of the tert-butyl group.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed sequentially or in a controlled manner.

G cluster_0 Reaction Sites cluster_1 Key Transformations main 5-(Boc-amino)-2-chloro- nicotinic acid COOH Carboxylic Acid (Position 3) Cl Chloro Group (Position 2) Boc_NH Boc-Protected Amine (Position 5) amide Amide Bond Formation COOH->amide e.g., HATU, EDC/HOBt snar Nucleophilic Aromatic Substitution (SNAr) Cl->snar e.g., Amines, Alcohols deprotection Boc Deprotection Boc_NH->deprotection e.g., TFA, HCl

Caption: Key reactive sites and corresponding transformations.

  • Carboxylic Acid (Position 3): This group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. Standard coupling reagents can be employed to couple this moiety with a wide array of amines, introducing significant diversity.

  • Chloro Group (Position 2): The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, including amines, alcohols, and thiols, further expanding the molecular scaffold.

  • Boc-Protected Amine (Position 5): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of many amide coupling and SNAr reactions.[5] It can be cleanly removed under acidic conditions to reveal the primary amine, which can then be used for further derivatization.

Application Spotlight: Synthesis of Apilimod (STA-5326)

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Apilimod (STA-5326), a potent inhibitor of the lipid kinase PIKfyve.[6][7] Apilimod has been investigated for the treatment of autoimmune diseases and, more recently, for its potential in oncology and as an antiviral agent.[6]

The synthesis of the Apilimod core involves a strategic sequence of amide coupling and Boc deprotection, as detailed in patents from Synta Pharmaceuticals.

Synthetic Workflow: From Building Block to Core Intermediate

The following workflow outlines the key steps in the synthesis of an advanced intermediate for Apilimod, starting from this compound.

G A 5-(Boc-amino)-2-chloro- nicotinic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 2-Amino-N-(3-methylbenzyl) benzamide B->C D N-(2-((5-(tert-butoxycarbonylamino)-2- chloronicotinoyl)amino)benzoyl)-3-methylbenzamide C->D Formation of Amide Bond E Boc Deprotection (TFA, DCM) D->E F N-(2-((5-amino-2-chloronicotinoyl) amino)benzoyl)-3-methylbenzamide (Apilimod Precursor) E->F Amine Deprotection

Caption: Synthetic workflow for an Apilimod precursor.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for amide coupling and Boc deprotection and are representative of the procedures used in the synthesis of Apilimod precursors.

Protocol 1: Amide Coupling via HATU

This protocol describes the coupling of this compound with an aniline derivative using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine (e.g., 2-Amino-N-(3-methylbenzyl)benzamide) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous LiCl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Rationale for Reagent Choice: HATU is often preferred for coupling reactions involving electron-deficient anilines or sterically hindered substrates due to its high reactivity and ability to suppress racemization.[8] DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) to yield the free amine.

Materials:

  • Boc-protected amide (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (typically 10-50% v/v in DCM). Anisole or another cation scavenger can be added to prevent side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in Ethyl Acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or converted to a salt (e.g., HCl or mesylate) for improved stability and handling.

Causality and Safety: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. TFA is a strong acid that effectively facilitates this cleavage at room temperature. The reaction is exothermic and releases isobutylene and carbon dioxide, so it should be performed in a well-ventilated fume hood with appropriate pressure relief.

Conclusion and Future Perspectives

This compound is a high-value, strategically designed building block for medicinal chemistry. Its trifunctional nature allows for the rapid and modular synthesis of complex, highly substituted pyridine derivatives. The successful application of this intermediate in the synthesis of the clinical candidate Apilimod underscores its importance in the development of novel kinase inhibitors and other therapeutic agents. The protocols provided herein offer a robust starting point for researchers and drug development professionals to leverage the synthetic potential of this versatile scaffold in their own discovery programs. The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and important bioactive molecules.

References

experimental procedure for coupling reactions with 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-(Tert-butoxycarbonylamino)-2-chloronicotinic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is primed for molecular diversification, incorporating three key reactive handles:

  • A 2-Chloro Substituent: This position on the electron-deficient pyridine ring serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • A Carboxylic Acid Group: Located at the 3-position, this group provides a convenient point for amide bond formation, allowing for linkage to other molecules or pharmacophores through standard peptide coupling protocols.[1]

  • A Boc-Protected Amine: The 5-amino group, protected by a tert-butoxycarbonyl (Boc) group, modulates the electronic properties of the pyridine ring. The Boc group is stable under many cross-coupling conditions but can be readily removed under acidic conditions to reveal a nucleophilic amino group for subsequent functionalization.

This application note provides a senior scientist's perspective on leveraging this versatile reagent in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols described herein are designed to be robust and self-validating, with an emphasis on the rationale behind the choice of reagents and conditions.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimization. The cycle typically involves a Pd(0) species as the active catalyst and proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][3]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) R-Pd(II)-X R-Pd(II)(L_n)-X (Oxidative Adduct) Pd(0)L_n->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)(L_n)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (M-R') R-Pd(II)-R'->Pd(0)L_n Reductive Elimination (Forms R-R') Product Product (R-R') Start

Caption: Generalized catalytic cycle for palladium cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[4][5] For 5-(Boc-amino)-2-chloronicotinic acid, this reaction enables the introduction of a diverse range of aryl or heteroaryl substituents at the 2-position.

Expertise & Experience: Key Considerations
  • The Challenge of Aryl Chlorides: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. Therefore, the rate-limiting step is typically the initial oxidative addition of the C-Cl bond to the Pd(0) center.[6] Overcoming this hurdle requires a carefully selected catalyst system.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides.[6] The use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is critical. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can readily undergo oxidative addition.

  • Base and Solvent: A suitable base is required to activate the boronic acid for the transmetalation step.[5] Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Solvents such as 1,4-dioxane, DMF, or toluene, often with water as a co-solvent, are effective.[3]

  • Protecting the Carboxylic Acid: While some Suzuki conditions can tolerate a free carboxylic acid, its acidity can interfere with the basic reaction conditions. To ensure reproducibility and higher yields, it is often advisable to first protect the carboxylic acid as a methyl or ethyl ester via standard esterification procedures.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-(Boc-amino)-2-chloronicotinate

This protocol assumes the starting material has been esterified.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add nicotinate ester, boronic acid, and base to flask Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Catalyst Add Pd catalyst/ligand Solvent->Catalyst Heat Heat to 80-110 °C with vigorous stirring Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temp Monitor->Cool Quench Quench with water, extract with EtOAc Cool->Quench Purify Dry, concentrate, and purify via column chromatography Quench->Purify Product 5-Aryl Nicotinate Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • Methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • RuPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate, Ethyl acetate (EtOAc), Hexanes, Silica gel

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (3 mol%) and RuPhos (6 mol%) and add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl nicotinate product.

Data Presentation: Suzuki Coupling Examples
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O100885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O110688-96
33-Pyridylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001275-85
44-Fluorophenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O100882-90

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for synthesizing precursors to various heterocyclic systems and for creating rigid molecular linkers.[8]

Expertise & Experience: Key Considerations
  • Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne via the formation of a copper acetylide intermediate.[7]

  • Base and Solvent: The reaction requires a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which neutralizes the HX byproduct and can also serve as the solvent.[7] Anhydrous DMF or THF can also be used as solvents.

  • Copper-Free Conditions: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, especially with sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst system and may need higher temperatures.[9]

  • Atmosphere: Reactions are strictly conducted under an inert atmosphere to prevent oxidative homocoupling and deactivation of the Pd(0) catalyst.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

Sonogashira_Workflow Start Add nicotinate ester, Pd catalyst, and CuI to flask Inert Evacuate and backfill with Argon (3x) Start->Inert Solvent_Base Add anhydrous solvent (THF/Et₃N) Inert->Solvent_Base Alkyne Add terminal alkyne via syringe Solvent_Base->Alkyne Stir Stir at RT to 60 °C Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Filter through Celite, concentrate Monitor->Workup Purify Purify via column chromatography Workup->Purify Product 5-Alkynyl Nicotinate Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling.

Materials:

  • Methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1–3 mol%)

  • Copper(I) iodide (CuI) (2–5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry Schlenk flask, add methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent/Base Addition: Add anhydrous THF and Et₃N (e.g., 2:1 v/v) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40–60 °C.

  • Monitoring: Follow the reaction's progress by TLC. The reaction is often complete within 2–12 hours.

  • Workup: Once complete, cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Presentation: Sonogashira Coupling Examples
EntryAlkyneCatalyst SystemBaseSolventTempTime (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT485-92
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NDMF40 °C680-88
31-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT875-85
43-EthynylpyridinePd(PPh₃)₂Cl₂ / CuIDIPEATHF50 °C1070-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the formation of aryl amines from aryl halides.[10][11] This reaction is critical for installing amine functionalities that are prevalent in pharmaceuticals.

Expertise & Experience: Key Considerations
  • Strong Base Required: This reaction necessitates a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] Weaker bases like K₃PO₄ can sometimes be used but often require more reactive catalysts and higher temperatures.

  • Ligand is Key: As with the Suzuki coupling of aryl chlorides, ligand selection is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, DavePhos) are essential for facilitating the challenging oxidative addition and the final reductive elimination steps.[6]

  • Side Reaction: Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen, a process known as hydrodehalogenation.[6] This can be minimized by using scrupulously dry and deoxygenated solvents and reagents, as trace water can promote this pathway.

  • Substrate Compatibility: The strong basicity of NaOtBu can be incompatible with sensitive functional groups. The Boc-protecting group and the ester are generally stable under these conditions, but careful monitoring is advised.

Protocol 3: Buchwald-Hartwig Amination

Buchwald_Workflow Start Add nicotinate ester, Pd precatalyst, ligand, and NaOtBu to flask Inert Evacuate and backfill with Argon (3x) Start->Inert Solvent Add anhydrous, degassed solvent (e.g., Toluene) Inert->Solvent Amine Add amine coupling partner Solvent->Amine Heat Heat to 90-110 °C Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, quench carefully with NH₄Cl(aq) Monitor->Workup Purify Extract, dry, concentrate, and purify Workup->Purify Product 5-Amino-2-(amino)nicotinate Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv)

  • Amine (primary or secondary) (1.1–1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–1.6 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add methyl 5-(Boc-amino)-2-chloronicotinate (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.0 mol%), and NaOtBu (1.5 equiv) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with Argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are typically complete in 12–24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Data Presentation: Buchwald-Hartwig Amination Examples
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1101685-95
2AnilinePd₂(dba)₃ / XPhosNaOtBuDioxane1101870-80
3BenzylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene1101675-88
4N-MethylanilineG3-XPhos PrecatalystLHMDSDioxane1002065-75

Safety and Handling

5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid should be handled with standard laboratory safety precautions.[12]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.[12]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[12]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

Conclusion

5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid is a powerful and versatile intermediate for the synthesis of complex substituted pyridine derivatives. The successful application of modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—hinges on a rational approach to experimental design. For this chloro-pyridine substrate, the judicious selection of a highly active catalyst system, composed of a palladium source and a sterically demanding, electron-rich ligand, is the most critical parameter for achieving high conversion and yield. By following the detailed protocols and considering the expert insights provided, researchers can effectively unlock the synthetic potential of this valuable building block.

References

Application Notes & Protocols: Comprehensive Characterization of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of three key functional groups—a carboxylic acid, a chloro substituent, and a Boc-protected amine—provides multiple points for chemical modification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability in many reaction conditions and its facile removal under acidic conditions.[1][2]

The precise characterization of this intermediate is paramount to ensure the identity, purity, and stability of the material, which in turn guarantees the successful synthesis of target molecules and the reliability of downstream biological data. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, detailing the causality behind experimental choices and providing robust, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the analyte is essential for analytical method development.

PropertyValueSource
Chemical Formula C₁₁H₁₃ClN₂O₄[3]
Molecular Weight 288.69 g/mol [4]
CAS Number 885277-14-5[4][5]
Appearance White to off-white solid (typical)General knowledge
Melting Point Not consistently reported; requires experimental determination (see DSC protocol).[6]
Solubility Soluble in methanol, acetonitrile, DMSO, THF. Sparingly soluble in water.General chemical principles

Overall Analytical Workflow

A multi-faceted approach is necessary for the unambiguous characterization of this molecule. The following workflow ensures that identity, purity, structure, and thermal stability are all rigorously assessed.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Physical Properties HPLC HPLC (Purity & Assay) LC_MS LC-MS (Identity Confirmation) HPLC->LC_MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirm Functional Groups DSC_TGA Thermal Analysis (Melting Point & Stability) Sample Sample Sample->HPLC Assess Purity Sample->NMR Elucidate Structure Sample->DSC_TGA Determine Thermal Properties

Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates. When coupled with Mass Spectrometry (LC-MS), it provides unequivocal confirmation of molecular identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The compound possesses both polar (carboxylic acid) and non-polar (tert-butyl) moieties, making it ideally suited for separation by reversed-phase chromatography. A C18 stationary phase provides sufficient hydrophobic interaction for good retention. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, leading to a sharper peak shape and more consistent retention times. Acetonitrile is a common organic modifier that provides good peak resolution and lower backpressure compared to methanol.

Protocol: Purity Determination

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on UV absorbance of the pyridine ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule. Positive ion mode is selected to detect the protonated molecule [M+H]⁺. A key challenge with Boc-protected amines is their potential for in-source fragmentation or cleavage.[7][8] This can lead to the observation of fragment ions corresponding to the loss of the Boc group or isobutylene.[9] Using milder ionization conditions (e.g., lower fragmentor voltage) can help minimize this effect.[10]

Protocol: Identity Confirmation

  • LC System: Utilize the same HPLC method as described in section 1.1.

  • Mass Spectrometer: Single Quadrupole or Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 - 500.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Fragmentor Voltage: Start at a low value (e.g., 70 V) and optimize to maximize the parent ion signal.

Expected Ions:

Ion SpeciesFormulaExpected m/zNotes
[M+H]⁺ [C₁₁H₁₄ClN₂O₄]⁺289.06Protonated parent molecule.
[M+Na]⁺ [C₁₁H₁₃ClN₂O₄Na]⁺311.04Sodium adduct, common in ESI.
[M-C₄H₈+H]⁺ [C₇H₇ClN₂O₄]⁺233.01Loss of isobutylene (m/z 56).
[M-Boc+H]⁺ [C₆H₆ClN₂O₂]⁺189.01Loss of the entire Boc group (m/z 100).

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. DMSO-d₆ is a suitable solvent as it will solubilize the compound and its exchangeable protons (from the carboxylic acid and N-H) will be observable.

Protocol: Structural Verification

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Expected Chemical Shifts (δ) in ppm:

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
-C(CH₃)₃ ~1.5 (singlet, 9H)~28 (3C), ~80 (1C)Characteristic signals for the tert-butyl group.[9]
Pyridine-H ~8.0-8.8 (2 distinct signals, 1H each)~110-155 (4C)Aromatic protons and carbons of the substituted pyridine ring.[11][12][13]
-NH- ~10.0 (broad singlet, 1H)N/AAmide proton, often broad and downfield.
-COOH >13.0 (very broad singlet, 1H)~165Carboxylic acid proton, highly deshielded and broad.
-C=O (Boc) N/A~153Carbonyl carbon of the carbamate group.[9]
-C=O (Acid) N/A~165Carbonyl carbon of the carboxylic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is excellent for the rapid identification of key functional groups. The spectrum will show characteristic stretching and bending vibrations for the carboxylic acid, carbamate, and aromatic ring. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Protocol: Functional Group Identification

  • Instrumentation: FT-IR Spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (very broad) O-H stretchCarboxylic Acid (H-bonded)[14][15]
~3250 (sharp/medium) N-H stretchAmine (carbamate)
~1720 (strong, sharp) C=O stretchCarbamate (Boc group)[9][16][17]
~1690 (strong, sharp) C=O stretchCarboxylic Acid (dimer)[14]
~1550-1450 C=C and C=N stretchAromatic Pyridine Ring
~1300-1200 C-O stretchCarboxylic Acid / Carbamate[14]
~800-700 C-Cl stretchChloro-substituent

Thermal Analysis

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound. This information is critical for understanding its physical properties and for setting appropriate storage and handling conditions.

Protocol: Thermal Properties

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. The melting point is determined from the onset or peak of the endothermic event.

  • TGA Method: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature. The Boc group is thermally labile and may show a distinct weight loss step.

Trustworthiness: Method Validation Principles

To ensure the reliability of these analytical methods, particularly the HPLC purity assay, validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Validation_Pyramid cluster_top Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Accuracy->Specificity Linearity Linearity Precision->Linearity Range Range Specificity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Range->LOD_LOQ

Caption: Core parameters for analytical method validation based on ICH Q2(R1).

References

large-scale synthesis of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in modern pharmaceutical development. The protocol emphasizes scalability, safety, and efficiency, drawing upon established principles of amine protection and pyridine chemistry. This guide details the reaction mechanism, a step-by-step industrial-scale protocol, process optimization strategies, and critical safety considerations. The methodologies are designed to be robust and reproducible for researchers and chemical engineers in the pharmaceutical and fine chemical industries.

Introduction: Significance in Drug Development

This compound is a vital bifunctional building block. The carboxylic acid and the chloro-substituent on the pyridine ring provide reactive handles for diverse chemical transformations, such as amide bond formation and cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the selective reactivity of the amino functionality, a common strategy in multi-step organic synthesis.[1] The Boc group is favored in industrial applications due to its stability under a wide range of non-acidic conditions and its clean, traceless removal under mild acidic conditions.[2][3] This intermediate is crucial in the synthesis of complex molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Synthetic Strategy and Reaction Mechanism

The most direct and industrially viable route to the target compound is the N-acylation of 5-amino-2-chloronicotinic acid with di-tert-butyl dicarbonate ((Boc)₂O). This approach is predicated on the availability of the starting aminonicotinic acid derivative.

Overall Synthetic Transformation

The synthesis involves the selective protection of the exocyclic amino group of 5-amino-2-chloronicotinic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Amino-2-chloronicotinic Acid D This compound A->D B Di-tert-butyl dicarbonate ((Boc)₂O) B->D C Base (e.g., Triethylamine, NaOH) Solvent (e.g., THF, Dioxane, Acetonitrile) C->D Facilitates

Caption: Synthetic workflow for Boc protection.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation (Optional but Recommended): In the presence of a base, the carboxylic acid proton is removed, increasing the solubility of the starting material and preventing it from interfering with the primary reaction. The base also acts as a scavenger for any acidic byproducts.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate anhydride.[2]

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate anion. This anion is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is then protonated by the solvent or during workup. This decomposition provides a strong thermodynamic driving force for the reaction.[2]

G start Amine (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack boc2o (Boc)₂O (Electrophile) boc2o->intermediate product Boc-Protected Amine intermediate->product Collapse & Leaving Group Departure byproducts CO₂ + t-BuOH intermediate->byproducts

Caption: Mechanism of Boc protection of an amine.

Large-Scale Synthesis Protocol

This protocol is designed for a 100 L scale. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Equipment
Reagent/Material Grade Quantity Molar Eq. Notes
5-Amino-2-chloronicotinic acid>98%5.00 kg1.0Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)>97%7.00 kg1.1Acylating agent
Triethylamine (TEA)>99%, anhydrous6.50 L1.6Base
Tetrahydrofuran (THF)Anhydrous50 L-Solvent
Ethyl AcetateReagent Grade60 L-Extraction Solvent
1 M Hydrochloric Acid (HCl)Aqueous~30 L-For pH adjustment
Brine (Saturated NaCl)Aqueous20 L-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Granular2 kg-Drying agent

Equipment:

  • 100 L glass-lined reactor with mechanical stirrer, temperature probe, and nitrogen inlet.

  • 20 L addition funnel.

  • Heat/cool circulator for the reactor jacket.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with an inert nitrogen atmosphere.

  • Charging Reagents:

    • Charge the reactor with 5-Amino-2-chloronicotinic acid (5.00 kg).

    • Add anhydrous Tetrahydrofuran (THF) (50 L) to the reactor.

    • Begin stirring to create a suspension.

  • Base Addition:

    • Cool the reactor contents to 0-5 °C using the jacket circulator.

    • Slowly add triethylamine (6.50 L) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic addition is controlled to prevent side reactions and ensure safety.

  • Boc Anhydride Addition:

    • In a separate container, gently warm the di-tert-butyl dicarbonate (7.00 kg) to approximately 30-35 °C until it is fully molten. Safety Note: (Boc)₂O can build pressure upon decomposition; do not overheat.

    • Add the molten (Boc)₂O to the addition funnel.

    • Add the (Boc)₂O dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. Causality: This highly exothermic step must be carefully controlled on a large scale to manage heat evolution and prevent runaway reactions.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding 20 L of water.

    • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the THF.

    • Add Ethyl Acetate (30 L) to the remaining aqueous slurry and transfer to a suitable separatory funnel or extraction vessel.

    • Adjust the pH of the aqueous layer to 2-3 by slowly adding 1 M HCl. Causality: Acidification protonates the carboxylate, rendering the product soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (2 x 15 L).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer with water (2 x 10 L) and then with brine (20 L) to remove residual salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (2 kg), stir for 1 hour, and then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Drying:

    • Transfer the solid product to a vacuum oven and dry at 40-45 °C until a constant weight is achieved.

Process Optimization and Troubleshooting

Parameter Optimization Strategy Potential Issue Troubleshooting
Base Selection Triethylamine is effective. For substrates sensitive to organic bases, inorganic bases like NaOH or K₂CO₃ in an aqueous/organic biphasic system can be used.Incomplete reaction due to insufficient base.Use at least 2 molar equivalents of base to neutralize both the carboxylic acid and the HCl byproduct from potential side reactions.
Solvent Choice THF is a good choice. Dioxane or acetonitrile can also be used. The solvent should be anhydrous to prevent hydrolysis of (Boc)₂O.Poor solubility of starting material.Gentle heating or using a co-solvent might improve solubility, but temperature must be carefully controlled during (Boc)₂O addition.
Temperature Control Maintaining 0-5 °C during addition is critical.Formation of di-Boc protected or other byproducts.Strict temperature control and slow addition rate are paramount.
Work-up pH Acidification must be precise.Product remains in the aqueous layer as the carboxylate salt.Ensure pH is definitively in the 2-3 range using a calibrated pH meter. Add more acid if necessary.
Product Purity The crude product is often high purity.Residual starting material or (Boc)₂O-related impurities.If purity is insufficient, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be performed.

Safety and Hazard Management

  • Di-tert-butyl dicarbonate ((Boc)₂O): Lachrymator and combustible solid/liquid. Handle in a well-ventilated area. It can decompose with pressure build-up if heated strongly.

  • Triethylamine (TEA): Flammable, corrosive, and toxic. Avoid inhalation and contact with skin and eyes.

  • Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Use only peroxide-free THF and handle away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile for splash protection, butyl rubber for extended contact) are mandatory. A face shield is recommended during the addition of corrosive or reactive reagents.

References

Application Notes and Protocols: Strategic Modification of the Carboxylic Acid Moiety of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the strategic chemical modifications of the carboxylic acid group on 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid, a pivotal building block in contemporary drug discovery and medicinal chemistry. We provide an in-depth analysis of three principal transformations: amidation, esterification, and reduction to the corresponding alcohol. This document moves beyond mere procedural descriptions to offer a rationale for methodological choices, grounded in mechanistic understanding and empirical evidence. Detailed, field-tested protocols are presented, accompanied by structured data tables for easy comparison of reaction parameters. Furthermore, workflow diagrams generated using DOT language are included to visually articulate the experimental processes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic Acid

5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile starting material in the synthesis of a wide array of biologically active molecules. Its utility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the chloro substituent, and the Boc-protected amine. The carboxylic acid at the 3-position is a prime handle for derivatization, allowing for the introduction of diverse functionalities through transformations such as amide bond formation, esterification, and reduction.

The 2-chloro substituent provides a site for nucleophilic aromatic substitution, enabling the introduction of various aryl or alkyl groups.[1][2] The 5-amino group, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allows for selective deprotection and subsequent derivatization.[3][4] This trifecta of reactive sites makes it a valuable scaffold for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. This guide will focus exclusively on the strategic modification of the carboxylic acid group, providing a detailed examination of the requisite reaction conditions.

Amidation: Forging the Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide functionality is a cornerstone of many pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Mechanistic Considerations and Reagent Selection

A plethora of coupling reagents are available to facilitate amide bond formation, each with its own mechanism of action and optimal use cases.[5][6] For a substrate like 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid, the choice of coupling reagent should aim to maximize yield and purity while minimizing side reactions, particularly racemization if chiral amines are used.[7][8]

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][9][10]

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate can then react with the amine to form the desired amide. To suppress side reactions and minimize racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5][7] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more efficient and lead to faster reaction times with higher yields, especially for sterically hindered substrates or weakly nucleophilic amines.[9][10] HATU, an azabenzotriazole-based reagent, is particularly effective due to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state.[10] These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[9][10]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid with a primary or secondary amine using HATU.

Materials:

  • 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Summary: Amide Coupling Conditions
Coupling ReagentAdditiveBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
EDCHOBtDIPEA (2-3)DMF/DCM0 to RT4-1270-90
HATUNoneDIPEA (3)DMFRT2-485-98
HBTUNoneTEA (2-3)DMFRT3-680-95

Workflow Diagram: Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid 5-(Boc-amino)-2-chloro- nicotinic acid Reaction_Vessel Reaction Mixture (Stir at RT) Acid->Reaction_Vessel Amine Primary/Secondary Amine Amine->Reaction_Vessel Coupling_Reagent HATU Coupling_Reagent->Reaction_Vessel Base DIPEA Base->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction_Vessel->Workup 2-4 h Purification Silica Gel Chromatography Workup->Purification Product Desired Amide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Esterification: Synthesis of Ester Derivatives

Esterification of the carboxylic acid provides another avenue for molecular diversification. The choice of esterification method is critical to avoid the cleavage of the acid-labile Boc protecting group.[12][13]

Mechanistic Considerations and Method Selection
  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[14] However, this is incompatible with the Boc-protected substrate due to the harsh acidic conditions which would lead to deprotection.[12]

  • Alkylation of the Carboxylate: A milder approach involves deprotonating the carboxylic acid with a weak base (e.g., K₂CO₃ or Cs₂CO₃) to form the carboxylate salt, followed by alkylation with an alkyl halide (e.g., methyl iodide, ethyl bromide).[14] This method is generally compatible with the Boc group.

  • Steglich Esterification: This method utilizes a carbodiimide (e.g., DCC or EDC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[12][15] It proceeds under mild, neutral conditions and is highly effective for a wide range of alcohols, including sterically hindered ones. This is often the method of choice for acid-sensitive substrates.

Experimental Protocol: Steglich Esterification

This protocol outlines the esterification of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid with an alcohol using EDC and DMAP.

Materials:

  • 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid

  • Alcohol (1.2 equivalents)

  • EDC·HCl (1.5 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired ester.

Data Summary: Esterification Conditions
MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Notes
AlkylationAlkyl halide, K₂CO₃/Cs₂CO₃DMF/AcetonitrileRT to 606-2460-85Good for simple alkyl esters.
SteglichAlcohol, EDC·HCl, DMAPDCM0 to RT12-1675-95Broad substrate scope, mild conditions.
MitsunobuAlcohol, DEAD/DIAD, PPh₃THF/DCM0 to RT2-870-90Good for secondary alcohols, inversion of stereochemistry.[14]

Workflow Diagram: Steglich Esterification

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents Acid 5-(Boc-amino)-2-chloro- nicotinic acid Reaction_Vessel Reaction at 0°C to RT Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel Coupling_Reagent EDC·HCl Coupling_Reagent->Reaction_Vessel Catalyst DMAP (cat.) Catalyst->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Workup Aqueous Workup (DCM, H₂O, Brine) Reaction_Vessel->Workup 12-16 h Purification Silica Gel Chromatography Workup->Purification Product Desired Ester Purification->Product

Caption: Workflow for Steglich esterification.

Reduction to Alcohol: Accessing the Primary Alcohol

Reduction of the carboxylic acid to the corresponding primary alcohol opens up further synthetic possibilities, such as subsequent oxidation to the aldehyde or etherification.

Mechanistic Considerations and Reagent Selection

Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄).[16] Therefore, more powerful reducing agents are required.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[17][18] However, its high reactivity can lead to the reduction of other functional groups if present. In the case of our substrate, the chloro group is generally stable to LiAlH₄, but careful control of reaction conditions is advised.

  • Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reagent for the reduction of carboxylic acids.[17] It will typically not reduce esters, amides, or halides under standard conditions, making it an excellent choice for multifunctional molecules. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.

Experimental Protocol: Borane Reduction

This protocol details the reduction of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid using a borane-THF complex.

Materials:

  • 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the borane-THF complex (3.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Data Summary: Reduction Conditions
Reducing AgentEquivalentsSolventTemp (°C)Time (h)Typical Yield (%)Chemoselectivity
LiAlH₄2-3THF/Ether0 to Reflux2-670-85Low; can reduce other carbonyls.
BH₃·THF3THF0 to Reflux2-480-95High; selective for carboxylic acids.

Workflow Diagram: Borane Reduction

Borane_Reduction_Workflow cluster_reactants Reactant cluster_reagents Reagents Acid 5-(Boc-amino)-2-chloro- nicotinic acid Reaction_Vessel Reaction at 0°C to Reflux Acid->Reaction_Vessel Reducing_Agent BH₃·THF Reducing_Agent->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Quench Quench with Methanol Reaction_Vessel->Quench 2-4 h Workup Acidic Workup & Extraction Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product Desired Primary Alcohol Purification->Product

Caption: Workflow for the reduction of the carboxylic acid using borane.

Conclusion

The carboxylic acid group of 5-(Tert-butoxycarbonylamino)-2-chloro-nicotinic acid offers a reliable and versatile point of modification. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize a diverse range of amides, esters, and the corresponding primary alcohol. The protocols and data presented herein provide a robust foundation for the strategic derivatization of this important synthetic building block. The key to success lies in understanding the interplay between the reactivity of the carboxylic acid and the stability of the Boc-protecting group, allowing for the selective transformation of this multifunctional scaffold in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a vast number of pharmaceuticals. Among these, 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid has emerged as a pivotal building block in the synthesis of a range of bioactive molecules, most notably in the development of kinase inhibitors. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a chloro group for nucleophilic substitution or cross-coupling reactions, and a Boc-protected amine for late-stage diversification—provides a strategic advantage in the construction of complex molecular architectures.

The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position is instrumental. It deactivates the amino group, preventing it from interfering with the initial reactions at the carboxylic acid and chloro positions. Its acid-lability allows for mild deprotection conditions, revealing the amine for subsequent functionalization, a key step in building the final bioactive molecule. This strategic placement of reactive and protected functional groups makes this compound a highly sought-after intermediate in drug discovery programs targeting a variety of signaling pathways implicated in diseases such as cancer and inflammation.

This guide provides an in-depth exploration of the role of this compound in the synthesis of bioactive molecules, with a focus on the practical application and the underlying chemical principles. We will delve into detailed protocols for key transformations and present a representative synthesis of a kinase inhibitor scaffold, underscoring the versatility of this important synthetic intermediate.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and utility in multi-step organic synthesis.

  • Carboxylic Acid (C3-position): This group is the primary site for initial functionalization, most commonly through amide bond formation. The reactivity of the carboxylic acid can be enhanced by converting it to a more electrophilic species, such as an acid chloride or an activated ester, facilitating its reaction with a wide range of amines.

  • Chloro Group (C2-position): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as anilines or other amino-heterocycles, which are often key pharmacophoric elements in kinase inhibitors.

  • Boc-Protected Amino Group (C5-position): The tert-butoxycarbonyl (Boc) group serves as a robust yet easily removable protecting group for the amino functionality. This protection is crucial to prevent the nucleophilic amino group from interfering with reactions at the carboxylic acid or the 2-chloro position. The Boc group is stable under the basic or neutral conditions often employed for amide coupling and SNAr reactions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to unveil the free amine for further elaboration.

The strategic interplay of these three functional groups allows for a modular and convergent approach to the synthesis of complex bioactive molecules.

Core Synthetic Strategy: A Stepwise Approach to Bioactive Scaffolds

The most common synthetic strategy employing this compound involves a sequential functionalization of its reactive sites. This stepwise approach provides a high degree of control over the final molecular structure and allows for the systematic exploration of structure-activity relationships (SAR).

G A 5-(Boc-amino)-2-chloro-nicotinic acid B Amide Coupling (R-NH2, Coupling Reagent) A->B Step 1 C N-Substituted-5-(Boc-amino)-2-chloronicotinamide B->C D Boc Deprotection (Acidic Conditions, e.g., TFA) C->D Step 2 E N-Substituted-5-amino-2-chloronicotinamide D->E F Nucleophilic Aromatic Substitution (SNAr) (R'-NH2) E->F Step 3 G Bioactive Scaffold (e.g., Kinase Inhibitor) F->G

Caption: General synthetic workflow using the target molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of bioactive molecules from this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This method is widely used due to its mild reaction conditions and the ability of HOBt to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine (e.g., aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted-5-(Boc-amino)-2-chloronicotinamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: EDC is sensitive to moisture, which can lead to the formation of an inactive urea byproduct and hydrolysis of the activated acid.

  • HOBt: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more stable and reactive HOBt-ester. This intermediate is less prone to racemization and side reactions.

  • DIPEA: This non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid formed during the reaction, ensuring the coupling proceeds efficiently.

  • Aqueous Workup: The acidic and basic washes are crucial for removing unreacted starting materials, coupling reagents, and byproducts.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the free amino group, which is then available for further functionalization.

Materials:

  • N-Substituted-5-(Boc-amino)-2-chloronicotinamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-substituted-5-(Boc-amino)-2-chloronicotinamide (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted-5-amino-2-chloronicotinamide. The product is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating the protonated amine, isobutylene, and carbon dioxide.

  • DCM: DCM is a common solvent for Boc deprotection as it is relatively inert and easily removed.

  • Neutralization: The basic wash is essential to deprotonate the ammonium salt and obtain the free amine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the 2-chloro substituent with an amine nucleophile, a key step in the synthesis of many kinase inhibitors.

Materials:

  • N-Substituted-5-amino-2-chloronicotinamide

  • Amine nucleophile (e.g., aniline or heteroarylamine)

  • A base such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like DIPEA

  • A high-boiling point solvent such as N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), or 1,4-dioxane

  • Optionally, a palladium catalyst and ligand for Buchwald-Hartwig amination if SNAr is not efficient.

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine the N-substituted-5-amino-2-chloronicotinamide (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0-3.0 eq) in the chosen solvent.

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final bioactive molecule.

Causality Behind Experimental Choices:

  • High Temperature: SNAr reactions on electron-rich pyridine rings often require elevated temperatures to overcome the activation energy barrier.

  • Base: The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

  • Polar Aprotic Solvent: High-boiling polar aprotic solvents are used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[2] this compound is a valuable starting material for the synthesis of potent and selective p38 MAP kinase inhibitors.

The following is a representative synthesis of a 2-anilino-5-aminonicotinamide scaffold, a core structure found in some p38 MAP kinase inhibitors.

G A 5-(Boc-amino)-2-chloro-nicotinic acid B Amide Coupling (3,4-dimethoxyaniline, EDC, HOBt) A->B C N-(3,4-dimethoxyphenyl)-5-(Boc-amino)-2-chloronicotinamide B->C D Boc Deprotection (TFA, DCM) C->D E N-(3,4-dimethoxyphenyl)-5-amino-2-chloronicotinamide D->E F SNAr Reaction (2-ethoxyaniline, K2CO3, DMA) E->F G 2-(2-ethoxyanilino)-N-(3,4-dimethoxyphenyl)-5-aminonicotinamide (p38 Inhibitor Scaffold) F->G

Caption: Synthesis of a p38 MAP kinase inhibitor scaffold.

Table 1: Summary of a Representative Synthesis

StepReactantsReagents & ConditionsProductTypical Yield
15-(Boc-amino)-2-chloro-nicotinic acid, 3,4-dimethoxyanilineEDC, HOBt, DIPEA, DMF, rt, 18hN-(3,4-dimethoxyphenyl)-5-(Boc-amino)-2-chloronicotinamide85-95%
2N-(3,4-dimethoxyphenyl)-5-(Boc-amino)-2-chloronicotinamideTFA, DCM, rt, 2hN-(3,4-dimethoxyphenyl)-5-amino-2-chloronicotinamide90-98%
3N-(3,4-dimethoxyphenyl)-5-amino-2-chloronicotinamide, 2-ethoxyanilineK2CO3, DMA, 120°C, 12h2-(2-ethoxyanilino)-N-(3,4-dimethoxyphenyl)-5-aminonicotinamide60-75%

Conclusion

This compound stands out as a highly adaptable and strategically designed building block for the synthesis of bioactive molecules. Its trifunctional nature allows for a controlled and sequential introduction of various pharmacophoric elements, making it an invaluable tool for medicinal chemists. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile intermediate in the discovery and development of novel therapeutics, particularly in the ever-important class of kinase inhibitors. The logical and stepwise approach to its functionalization underscores its importance in constructing libraries of compounds for SAR studies, ultimately accelerating the journey from a synthetic building block to a life-saving medicine.

References

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 5-(Tert-butoxycarbonylamino)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Reaction Overview: The Synthetic Pathway

The synthesis of 5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid typically proceeds via a two-step route starting from 5-amino-2-chloronicotinic acid methyl ester. The first step involves the protection of the primary amine with a Tert-butoxycarbonyl (Boc) group, followed by the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Saponification start 5-Amino-2-chloronicotinic acid methyl ester reagent1 Boc₂O, Base start->reagent1 Solvent (e.g., THF) Temp (e.g., 0°C to RT) intermediate 5-(Tert-butoxycarbonylamino)-2-chloro -nicotinic acid methyl ester reagent1->intermediate reagent2 LiOH or NaOH intermediate->reagent2 Solvent (e.g., THF/H₂O) Temp (RT) final_product 5-(Tert-butoxycarbonylamino) -2-chloronicotinic acid reagent2->final_product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: The Boc Protection Step

Q: My reaction yield is very low, or the reaction is not proceeding to completion. What are the most likely causes?

A: Low yields in the Boc protection step are most often traced back to suboptimal reaction conditions, particularly the choice of base and solvent.

  • Insufficient Basicity: The nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing nature of the ring itself and the chloro- and carboxyl- substituents. A weak base like pyridine may not be sufficient to facilitate the reaction effectively.[1] Stronger, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or amidine-type bases have proven to be the most efficient, driving the reaction to completion in a much shorter time.[1] While 4-dimethylaminopyridine (DMAP) can also be used, it is a weaker base than DBU and may result in lower yields.[1][2]

  • Incorrect Solvent Choice: The solvent plays a critical role. While various solvents like dichloromethane, toluene, and acetonitrile can yield moderate results, Tetrahydrofuran (THF) is often the optimal choice, providing a significant yield improvement.[1] Critically, protic solvents like methanol should be avoided as they can lead to decomposition of the starting materials.[1]

  • Temperature and Concentration: High temperatures and concentrations can promote the decomposition of starting materials. Lowering the reaction temperature to 0°C and reducing the concentration to approximately 0.1 M has been shown to have a positive effect, increasing the yield to over 80%.[1]

Q: I'm observing significant decomposition of my starting material, confirmed by TLC. How can I prevent this?

A: Decomposition is a known issue, often exacerbated by temperature and solvent choice.

  • Lower the Temperature: Begin the reaction at 0°C by adding the Boc anhydride (Boc₂O) to a cooled solution of the amine, base, and solvent. Allow the reaction to slowly warm to room temperature. This minimizes the rate of decomposition pathways.[1]

  • Optimize Solvent: As mentioned, THF is the recommended solvent. If you are using another solvent and observing decomposition, switching to THF is a primary troubleshooting step.[1]

  • Control Reagent Addition: Add the Boc₂O solution dropwise to the reaction mixture rather than all at once. This maintains a lower instantaneous concentration of the electrophile and can help control any exothermic processes that might contribute to degradation.

Q: My mass spectrometry results show a species with a mass corresponding to a double-Boc protected amine. Is this possible and how can I avoid it?

A: Yes, the formation of a bis-Boc derivative on a primary amine is a known side reaction, particularly when using a catalyst like DMAP.[][4] While the second Boc group is generally more labile, its formation consumes your starting material and reagent, reducing the yield of the desired mono-protected product.

  • Avoid Excess Boc₂O: Use a controlled stoichiometry, typically between 1.05 and 1.2 equivalents of Boc₂O. A large excess increases the likelihood of double protection.

  • Choice of Base: This side reaction is less prevalent with stronger amidine bases like DBU compared to catalytic systems involving DMAP.

Problem Area 2: The Saponification (Hydrolysis) Step

Q: The hydrolysis of the methyl ester is slow or incomplete. How can I drive it to completion?

A: Incomplete hydrolysis is typically due to the choice of base, insufficient equivalents, or poor solubility.

  • Use Lithium Hydroxide (LiOH): LiOH is often more effective for ester hydrolysis than sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in mixed aqueous-organic solvent systems.[5] It offers a good balance of reactivity and selectivity.

  • Ensure Sufficient Equivalents: Use at least 3 to 5 equivalents of the base to ensure the reaction goes to completion, as some base may be consumed by interaction with other parts of the molecule or acidic impurities.[5]

  • Solvent System: A mixture of THF and water or dioxane and water is standard.[5] This ensures that both the organic ester and the aqueous hydroxide are in the same phase, facilitating the reaction. Ensure enough organic solvent is used to fully dissolve the starting ester.

Q: I'm concerned about the stability of the Boc group during the basic hydrolysis. Can it be cleaved?

A: The Boc group is known for its stability under neutral and basic conditions, which is why it's ideal for this synthesis.[] It is primarily labile to acid.[6][7] Therefore, cleavage of the Boc group during basic hydrolysis is highly unlikely. The primary risk of deprotection occurs during the acidic workup.

Q: I am losing my product during the acidic workup after hydrolysis. What is happening?

A: This is a critical step where yield is often lost. The issue is the acid-labile nature of the Boc protecting group.[2][6]

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ for neutralization.

  • Use a Mild Acid: Use a milder acid, such as a 1 M solution of HCl or a saturated solution of sodium bisulfate (NaHSO₄) or citric acid, to adjust the pH.[8]

  • Control the pH: Carefully add the acid dropwise while monitoring the pH with a meter or test strips. Adjust only to a slightly acidic pH (e.g., pH 4-5) to protonate the carboxylate and precipitate the product. Over-acidifying to pH 1-2 will rapidly cleave the Boc group.

Troubleshooting_Yield start Low Yield in Boc Protection Step? base_check Is the base strong enough? (e.g., DBU, not Pyridine) start->base_check Yes solvent_check Is the solvent optimal? (e.g., THF, not Methanol) base_check->solvent_check Yes solution_base Action: Switch to a stronger non-nucleophilic base like DBU. base_check->solution_base No temp_check Is the temperature controlled? (Start at 0°C) solvent_check->temp_check Yes solution_solvent Action: Use anhydrous THF as the solvent. solvent_check->solution_solvent No solution_temp Action: Lower initial temperature to 0°C and reduce concentration. temp_check->solution_temp No end end temp_check->end Yes (Consult Further)

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base in Boc protection? A: The base does not deprotonate the amine. Instead, the amine itself acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6] The base is required to neutralize the protonated amine that is formed after the initial addition, and also to neutralize the tert-butyl carbonate byproduct, shifting the equilibrium towards the protected product.

Q: Can I perform the Boc protection directly on 5-amino-2-chloronicotinic acid instead of its ester? A: While possible, it is generally not recommended. The free carboxylic acid can interfere with the reaction in several ways. It can be deprotonated by the base, competing with the desired reaction and potentially leading to side products like mixed anhydrides. Protecting the carboxylic acid as an ester simplifies the reaction, improves solubility in organic solvents, and leads to a cleaner product profile.

Q: What are the best practices for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. The starting amine will have a lower Rf value (more polar) than the Boc-protected product, which is more nonpolar. The reaction is complete when the starting material spot is no longer visible by TLC. For the hydrolysis step, the product carboxylic acid will have a much lower Rf than the starting ester.

Q: How should I purify the final product? A: After the acidic workup of the hydrolysis, the product often precipitates from the aqueous solution. It can be collected by vacuum filtration, washed with cold water to remove salts, and then with a non-polar solvent like hexanes to remove organic impurities. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or column chromatography can be employed, but care must be taken to avoid acidic conditions (e.g., use a buffer in the mobile phase if necessary).

Data Summary: Effect of Reaction Conditions on Boc Protection

The following table summarizes findings from optimization studies, highlighting the impact of base and solvent choice on product yield.

EntryBase (Equiv.)SolventTemp (°C)TimeYield (%)Reference
1Pyridine (1.2)THFRT1hNo Reaction[1]
2DMAP (1.2)THFRT5 min31[1]
3DABCO (1.2)THFRT5 min26[1]
4DBU (1.2)THFRT5 min61[1]
5DBU (1.2)MethanolRT5 minDecomposition[1]
6DBU (1.2)DichloromethaneRT5 minModerate[1]
7DBU (1.2) THF 0 10 min 82 [1]

This data clearly indicates that the combination of a strong amidine base (DBU) in THF at a reduced temperature provides the highest yield.[1]

Recommended Experimental Protocols

Protocol 1: Boc Protection of 5-Amino-2-chloronicotinic acid methyl ester
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-amino-2-chloronicotinic acid methyl ester (1.0 equiv) and anhydrous THF (to achieve a 0.1 M concentration).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add DBU (1.2 equiv) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate ester. This is often pure enough for the next step.

Protocol 2: Saponification to 5-(Tert-butoxycarbonylamino)-2-chloronicotinic acid
  • Setup: Dissolve the crude methyl ester from the previous step (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting ester spot (higher Rf) and the appearance of a new spot at the baseline (product acid) indicates completion.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification & Isolation: Cool the solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to adjust the pH to ~4-5. A white precipitate should form.

  • Filtration: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like hexanes or pentane.

  • Drying: Dry the product under high vacuum to a constant weight.

References

common side reactions and byproducts in 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid.

Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthetic procedure. Our goal is to equip you with the scientific rationale behind common experimental challenges, helping you to optimize your reaction outcomes and ensure the integrity of your results.

Section 1: Core Synthesis & Boc Protection Issues

This section addresses the most common challenges arising during the N-tert-butoxycarbonylation step, which is central to the synthesis.

Question 1: My Boc protection reaction is incomplete, showing significant amounts of starting material (5-amino-2-chloronicotinic acid) even after extended reaction times. What is causing this and how can I fix it?

Answer: Incomplete conversion is a frequent issue stemming from several potential factors related to reagent stoichiometry, reaction conditions, and the nature of the starting material.

  • Causality - The "Why":

    • Insufficient Base: The Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) releases one equivalent of acid. A base is required to neutralize this acid and to deprotonate the amine, enhancing its nucleophilicity.[][2] If the base is insufficient or too weak, the reaction medium will become acidic, protonating the starting amine and rendering it unreactive towards Boc₂O.

    • Reagent Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and acidic conditions. Improper storage or handling can lead to its decomposition, reducing the effective concentration in your reaction.

    • Solvent and Solubility Issues: 5-amino-2-chloronicotinic acid has poor solubility in many common aprotic organic solvents. If the starting material is not adequately dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the reaction rate.

  • Troubleshooting & Protocol:

    • Verify Base Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of a suitable base are used. For this substrate, bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common. In aqueous/organic solvent mixtures, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be effective.[]

    • Solvent System Optimization: To improve solubility, consider using a mixed solvent system. A common and effective choice is a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) with water.[] This allows for the use of an inorganic base and helps dissolve the amino acid starting material.

    • Check Reagent Quality: Use a fresh, unopened bottle of Boc₂O if possible, or verify the purity of your existing stock.

    • Monitor pH: If using an aqueous system, periodically check the pH of the reaction mixture. It should remain basic (pH 8-10) throughout the reaction. Add more base as needed to maintain alkalinity.

Question 2: I've observed a significant byproduct with a mass corresponding to the addition of a tert-butyl group to my carboxylic acid. How does this tert-butyl ester form and how can I prevent it?

Answer: The formation of a tert-butyl ester is a known side reaction during Boc protection, especially under certain conditions.

  • Causality - The "Why": This side reaction is typically not a direct reaction of the carboxylic acid with Boc₂O. Instead, it arises from the acid-catalyzed reaction of the carboxylic acid with isobutylene, which is a decomposition product of Boc₂O, or from the tert-butyl cation generated under acidic conditions.[3][4][5] While Boc protection is performed under basic conditions, localized areas of low pH or an acidic workup before the reaction is fully quenched can promote this side reaction. The use of 4-dimethylaminopyridine (DMAP) as a catalyst, while excellent for amine protection, can sometimes facilitate O-acylation if not properly controlled.[]

  • Prevention Strategy:

    • Maintain Basic Conditions: The most critical factor is to ensure the reaction mixture remains basic at all times. This suppresses the formation of the tert-butyl cation.

    • Careful Workup: When the reaction is complete, quench it by adjusting the pH to be slightly basic before extraction. Avoid a premature acidic wash.

    • Avoid DMAP Overuse: If using DMAP as a catalyst, use it in truly catalytic amounts (0.05-0.1 equivalents).

    • Temperature Control: Run the reaction at room temperature or below (0°C to RT). Elevated temperatures can accelerate the decomposition of Boc₂O and increase the likelihood of side reactions.

Question 3: My mass spectrometry results show a minor peak corresponding to a di-Boc protected product. Is this common and is it a problem?

Answer: Formation of a di-Boc species on a single primary amine is possible but generally requires more forcing conditions.

  • Causality - The "Why": While sterically hindered, a second Boc group can add to the nitrogen of the newly formed carbamate, especially with a highly active catalyst like DMAP and a large excess of Boc₂O.[6] The resulting N,N-di(tert-butoxycarbonyl)amine is often unstable and may not be a major issue, but it represents a loss of material and an additional impurity to remove.

  • Mitigation:

    • Stoichiometric Control: Avoid using a large excess of Boc₂O. A range of 1.1 to 1.3 equivalents is typically sufficient.

    • Limit Catalysts: Reduce or eliminate the use of hyper-nucleophilic catalysts like DMAP if this side product is consistently observed.

    • Purification: This byproduct is significantly less polar than the desired product and can usually be separated effectively by column chromatography.

Section 2: Product Stability & Decomposition Pathways

Even after a successful synthesis, the product itself can be susceptible to degradation. Understanding these pathways is key to proper handling and purification.

Question 4: During purification by silica gel chromatography, I'm seeing the reappearance of my starting material, 5-amino-2-chloronicotinic acid. What is happening?

Answer: This is a classic case of on-column deprotection. The Boc group is notoriously sensitive to acid, and standard silica gel can be sufficiently acidic to cause its cleavage.[3][4]

  • Mechanism of Acid-Labile Deprotection: The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid source (like the silanol groups on silica). This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decomposes to the free amine and carbon dioxide.[4][7]

Boc_Deprotection BocAmine R-NH-Boc Protonated R-NH-Boc(H⁺) BocAmine->Protonated Protonation CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Cleavage tBuCation tert-Butyl Cation FreeAmine R-NH₂ (Free Amine) CO2 CO₂ Silica H⁺ (from Silica Gel) Silica->Protonated

Caption: Acid-catalyzed deprotection of the Boc group on silica gel.

  • Troubleshooting & Protocol:

    • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in your eluent. This deactivates the acidic sites.

    • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography) for purification if the product is particularly sensitive.

    • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography techniques rather than slow gravity columns.

Question 5: I've noticed gas evolution and the formation of a non-acidic byproduct when heating my product. Could this be decarboxylation?

Answer: Yes, decarboxylation of nicotinic acid and its derivatives is a known thermal decomposition pathway.[8][9] Heating the compound, especially above its melting point or in a high-boiling point solvent, can induce the loss of CO₂.

  • Causality - The "Why": The carboxylic acid group on the pyridine ring can be eliminated as carbon dioxide under thermal stress. This reaction is sometimes catalyzed by trace metals or acidic/basic impurities.[10][11] The resulting byproduct would be 2-chloro-5-(tert-butoxycarbonylamino)pyridine.

Decarboxylation Start 5-Boc-amino-2-chloro- nicotinic acid Product 2-Chloro-5-(Boc-amino)pyridine Start->Product Decarboxylation Heat Δ (Heat) Start->Heat CO2 CO₂

Caption: Thermal decarboxylation of the target compound.

  • Prevention Strategy:

    • Avoid excessive heating during workup procedures, such as solvent removal. Use a rotary evaporator with a water bath temperature below 50°C.

    • If crystallization is required, use the lowest temperature possible to dissolve the compound and avoid prolonged refluxing.

    • Store the final product in a cool, dry place.

Section 3: Impurity Profiling & Troubleshooting Guide

A summary of potential impurities, their sources, and how to identify them.

Impurity NameStructureCommon CauseAnalytical Signature (LC-MS)
Starting Material 5-amino-2-chloronicotinic acidIncomplete Boc protection reaction.Lower retention time, [M+H]⁺ corresponding to the starting amine.
tert-Butyl Ester 5-Boc-amino-2-chloro-nicotinic acid tert-butyl esterAcid-catalyzed reaction with isobutylene from Boc₂O decomposition.Higher retention time (less polar), [M+H]⁺ = [Product M+H]⁺ + 56.
Deprotected Product 5-amino-2-chloronicotinic acidOn-column decomposition (acidic silica) or acidic workup.Identical to starting material. Appears in purified fractions.
Decarboxylated Product 2-chloro-5-(tert-butoxycarbonylamino)pyridineThermal decomposition during heating or reflux.Higher retention time (less polar), [M+H]⁺ = [Product M+H]⁺ - 44.
Diketopiperazine Dimer of 5-amino-2-chloronicotinic acidA potential, though less common, side product formed under thermal condensation conditions, typically before Boc protection.[12][13]A significantly higher mass corresponding to a dimer minus two water molecules.

Troubleshooting Workflow: Identifying an Unknown Impurity

Troubleshooting_Workflow start Unknown peak observed in LC-MS/TLC ms Analyze Mass Spectrum (MS Data) start->ms nmr Isolate & Analyze by ¹H NMR start->nmr If isolation is feasible compare_mass Compare [M+H]⁺ to Expected Byproducts ms->compare_mass confirm_structure Confirm structure with NMR. Adjust reaction/purification conditions accordingly. nmr->confirm_structure mass_match Mass matches a known byproduct compare_mass->mass_match Yes no_match Mass does not match compare_mass->no_match No mass_match->confirm_structure further_investigation Consider starting material impurities or solvent adducts. Requires further structural elucidation (e.g., 2D NMR). no_match->further_investigation

Caption: A logical workflow for identifying unknown impurities.

References

Technical Support Center: Troubleshooting the Purification of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (Boc-5-ACNA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

I. Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to the presence of both an acidic carboxylic acid group and a labile Tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can lead to premature deprotection and the formation of impurities.[1][2] This guide will address these specific challenges through a structured, problem-solving approach.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of Boc-5-ACNA.

Q1: My final product is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration is often due to residual chromophores from the starting materials or side reactions. For nicotinic acid derivatives, yellow coloration can be a persistent issue.[3]

  • Probable Cause: Oxidation of the pyridine ring or impurities from the synthesis of the starting material, 2-chloronicotinic acid.[4][5]

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., hot methanol or ethanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot through celite to remove the carbon.

    • Recrystallization: If charcoal treatment is insufficient, recrystallization from a suitable solvent system can be effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve good crystal formation.

Q2: I am observing a significant amount of a more polar impurity by TLC/LC-MS. What is it and how can I prevent its formation?

A2: A more polar impurity is often the deprotected analog, 5-amino-2-chloro-nicotinic acid. This occurs due to the acidic nature of the carboxylic acid functionality promoting the hydrolysis of the Boc group.[6][7]

  • Probable Cause: The acidic environment, either from the compound itself or from residual acidic reagents from the synthesis, is cleaving the Boc protecting group. The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the free amine.[1][8]

  • Prevention & Troubleshooting:

    • Minimize Exposure to Acid: Ensure all reagents and solvents used in the workup and purification are neutral or slightly basic.

    • Controlled pH during Workup: During aqueous workup, carefully adjust the pH to be mildly basic (pH 8-9) before extraction to keep the carboxylic acid as its carboxylate salt and minimize intramolecular acid-catalyzed deprotection.

    • Purification Method: An acid-base extraction can be employed to separate the desired product from the deprotected amine.

Q3: My yield is consistently low after purification. What are the potential reasons?

A3: Low yield can stem from several factors, including incomplete reaction, product loss during workup and purification, or decomposition.

  • Probable Causes & Solutions:

    • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

    • Loss During Extraction:

      • Ensure the pH is appropriately adjusted during acid-base extraction to maximize the partitioning of the product into the desired phase.[9][10][11] For extracting the carboxylic acid into the aqueous phase, the pH should be at least two units above the pKa of the carboxylic acid.[12]

      • Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Precipitation Issues: If precipitating the product from a solution, ensure the solution is sufficiently concentrated and cooled to induce crystallization. Seeding with a small crystal of pure product can also help.

    • Decomposition: As mentioned in Q2, Boc deprotection is a major pathway for yield loss.

III. In-depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common purification issues.

Guide 1: Dealing with Persistent Impurities

The presence of unreacted starting materials or byproducts is a common hurdle.

Scenario: Presence of 2-chloronicotinic acid (Starting Material)
  • Identification: This impurity will be more acidic than the product and can be identified by comparing with a standard on TLC or LC-MS.

  • Purification Strategy: Acid-Base Extraction This technique separates compounds based on their differing solubilities in aqueous and organic solvents at different pH levels.[13]

    G

    Workflow for Acid-Base Extraction

    Rationale: The use of a weak base like sodium bicarbonate is crucial. While both the product and the starting material are acidic, 2-chloronicotinic acid is a stronger acid and will be more readily deprotonated. By carefully controlling the pH during acidification, it's possible to selectively precipitate the less acidic Boc-5-ACNA.

Scenario: Presence of the Deprotected Amine (5-amino-2-chloro-nicotinic acid)
  • Identification: This impurity is amphoteric (contains both acidic and basic groups) and will have a different Rf on TLC.

  • Purification Strategy: Column Chromatography

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating moderately polar compounds.
    Mobile Phase Hexane:Ethyl Acetate with 1% Acetic AcidThe gradient of polar ethyl acetate helps to elute the compounds. The small amount of acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.
    Elution Order Less polar impurities first, followed by Boc-5-ACNA, and finally the more polar 5-amino-2-chloro-nicotinic acid.Separation is based on polarity.

    Caution: Prolonged exposure to silica gel, which is slightly acidic, can cause some deprotection of the Boc group. It is advisable to run the column quickly and not let the product sit on the column for an extended period.

Guide 2: Optimizing Recrystallization

Recrystallization is a powerful technique for achieving high purity if the right conditions are found.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points are alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), potentially with water or hexane as an anti-solvent.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot "good" solvent to the crude material until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    G

    Troubleshooting Recrystallization Outcomes

IV. Stability and Storage

  • Stability: this compound is sensitive to strong acids and high temperatures.[8][14]

  • Storage: Store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

V. References

  • BenchChem. (n.d.). Deprotection of the Boc Group Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from --INVALID-LINK--

  • Capot Chemical. (2025, December 17). MSDS of this compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of nicotinic acid. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). The preparation method of 2-chloronicotinic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Amide Coupling Reactions for 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the coupling reactions of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the complexities of amide bond formation with this specific substrate. As Senior Application Scientists, we understand that success lies in the details, and this resource is structured to address the nuanced challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that arise during the coupling of this compound.

Q1: My coupling reaction is showing low to no yield. What are the likely causes?

Several factors can contribute to poor yields in the amide coupling of this particular nicotinic acid derivative. The primary culprits often involve issues with carboxylic acid activation, amine reactivity, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1][2] Insufficient or degraded coupling reagent is a common reason for incomplete activation.[1]

  • Reduced Nucleophilicity of the Amine: The amine coupling partner may be sterically hindered or electronically deactivated, rendering it less nucleophilic.[1][3] Additionally, an acid-base reaction between the nicotinic acid and the amine can occur, protonating the amine and making it non-nucleophilic.[1][4]

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the chlorine atom on the nicotinic acid ring can create steric hindrance, impeding the approach of the amine.[1]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1] It is critical to use anhydrous solvents and reagents.[1][5]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature can significantly impact the reaction outcome.[1][6]

Q2: How do I select the most appropriate coupling reagent for this substrate?

The choice of coupling reagent is critical and depends on the specific amine you are using and the potential for side reactions. For this compound, uronium/aminium and phosphonium salt-based reagents are often preferred over carbodiimides for challenging couplings.[6][7]

Coupling Reagent ClassExamplesReactivityKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighHighly efficient, fast reaction times, and can suppress racemization.[2][7][8][9] However, they can cause guanidinylation of the primary amine if not used correctly.[10][11]
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency with byproducts that are generally soluble.[2][10] They do not react with the free amino group of the amine component.[2]
Carbodiimides EDC, DCC, DICModerate to HighCost-effective and widely used.[12] Often require an additive like HOBt or OxymaPure to increase efficiency and suppress racemization.[1][2][7] The byproduct of DCC (DCU) can be difficult to remove.[5]

Recommendation: For difficult couplings involving sterically hindered or electron-deficient amines, HATU is often the optimal choice due to its high reactivity and ability to minimize racemization.[7][8]

Q3: What is the role of the base in this reaction, and which one should I use?

A non-nucleophilic organic base is crucial for the deprotonation of the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[13][14] The base also neutralizes any acidic byproducts formed during the reaction.

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are frequently used.[13][14][15]

  • Why a Non-Nucleophilic Base? A non-nucleophilic base is essential to prevent it from competing with the desired amine in reacting with the activated carboxylic acid.

  • Stoichiometry: Typically, 2.0 to 3.0 equivalents of the base are used. One equivalent deprotonates the carboxylic acid, and the other neutralizes the acid released during the activation step.

Q4: Which solvent is best for this coupling reaction?

Polar aprotic solvents are generally the best choice for amide coupling reactions as they can dissolve the reactants and intermediates without interfering with the reaction.[15][16][17]

SolventPropertiesSuitability
N,N-Dimethylformamide (DMF) Highly polar, aprotic, high boiling point.Excellent choice, dissolves most reactants and salts.[15][16][17]
Dichloromethane (DCM) Aprotic, lower boiling point than DMF.Good alternative, especially if the product is sensitive to high temperatures during workup.[1]
Acetonitrile (MeCN) Polar aprotic.Can be effective, but solubility of all components should be verified.[18]
Tetrahydrofuran (THF) Aprotic.Can be used, but its lower polarity may not be ideal for all substrates.[18]

Recommendation: Start with anhydrous DMF .[1][15] If solubility is an issue or if aggregation is suspected, a mixture of solvents like DMF/NMP or DMF/DMSO can be considered.[10]

Q5: I'm observing significant side reactions. How can I minimize them?

Side reactions are a common challenge in amide coupling. Here are some of the most frequent issues and how to address them:

  • Racemization: The chiral center of an amino acid coupling partner can epimerize under the reaction conditions.

    • Solution: Use a coupling additive known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][7] Running the reaction at a lower temperature can also help.[1]

  • Guanidinylation: This occurs when using uronium/aminium coupling reagents like HATU or HBTU, where the reagent core adds to the N-terminus of the amine.[10]

    • Solution: Avoid using a large excess of the coupling reagent. Ensure pre-activation of the carboxylic acid before adding the amine to the reaction mixture.[10]

  • Hydrolysis of the Activated Ester: As mentioned earlier, this is caused by the presence of water.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5][6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for the coupling of this compound with a primary or secondary amine.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.[5]

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] The solution may change color.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 2: Coupling with Sterically Hindered or Electron-Deficient Amines

For challenging amines, a modified protocol may be necessary to achieve a good yield.

  • Follow steps 1-3 from Protocol 1.

  • In a separate flask, dissolve the sterically hindered or electron-deficient amine (1.2-1.5 equivalents) in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Consider increasing the reaction temperature to 40-50 °C, but monitor closely for potential side reactions or degradation.

  • Allow the reaction to proceed for an extended period (e.g., 12-24 hours), monitoring progress by LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizing the Reaction and Troubleshooting

HATU Coupling Mechanism

The following diagram illustrates the generally accepted mechanism for amide bond formation using HATU.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt RCOO->Isouronium +HATU HATU HATU OAt_ester OAt-active ester Isouronium->OAt_ester - Tetramethylurea Amide R-CO-NH-R' (Amide Product) OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting Workflow

When encountering low yields, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start Low Yield Observed Check_Materials 1. Verify Starting Material Quality (Purity, Anhydrous) Start->Check_Materials Check_Conditions 2. Evaluate Reaction Conditions (Anhydrous Solvent, Stoichiometry) Check_Materials->Check_Conditions Check_Reagents 3. Assess Coupling Reagents (Activity, Appropriate Choice) Check_Conditions->Check_Reagents Monitor_Reaction 4. Monitor Reaction Progress (TLC/LC-MS, Stalled?) Check_Reagents->Monitor_Reaction Optimize Optimization Strategies Monitor_Reaction->Optimize If still low yield Screen_Reagents Screen Different Coupling Reagents and Bases Optimize->Screen_Reagents Vary_Temp_Time Vary Temperature and Reaction Time Optimize->Vary_Temp_Time Adjust_Stoichiometry Adjust Reactant Stoichiometry Optimize->Adjust_Stoichiometry Success Improved Yield Screen_Reagents->Success Vary_Temp_Time->Success Adjust_Stoichiometry->Success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.[5]

References

stability issues and degradation of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This document is structured to help you anticipate, identify, and resolve common challenges encountered during the handling, storage, and use of this reagent.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

Symptoms:

  • Lower than expected yield in a coupling reaction where the carboxylic acid moiety is involved.

  • Failure of a reaction where the Boc-protected amine is the point of subsequent modification after deprotection.

  • Appearance of unexpected side-products in your reaction mixture.

Potential Causes & Solutions:

  • Cause A: Degradation of the Starting Material via Boc Deprotection. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[1][2][3] Trace amounts of acid in your reaction solvent or on your glassware can lead to premature deprotection, revealing the free amine. This newly formed amine can then react with your starting material or other reagents, leading to unwanted side products.

    • Troubleshooting Steps:

      • Check pH of Solvents: Ensure all solvents are neutral and free of acidic impurities. If necessary, pass the solvent through a plug of neutral alumina.

      • Glassware Preparation: Wash glassware with a laboratory-grade detergent, followed by rinsing with deionized water and then a final rinse with an anhydrous solvent like acetone. Dry thoroughly in an oven.

      • Reagent Purity: Ensure other reagents in your reaction are not acidic. For example, some amine salts used in coupling reactions can be acidic.

  • Cause B: Hydrolysis of the Carboxylic Acid. While less common under neutral conditions, prolonged exposure to moisture, especially with catalytic amounts of acid or base, can lead to issues with the carboxylic acid group, such as esterification if alcohols are present as solvents or impurities. The MSDS for this compound advises avoiding moisture.[4]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: For reactions involving the carboxylic acid, use freshly dried, anhydrous solvents.

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Appearance of a New, More Polar Spot on TLC Analysis of Stored Material

Symptom:

  • When running a thin-layer chromatography (TLC) of your stored this compound, you observe a new, more polar spot (lower Rf value) that was not present when the material was fresh.

Potential Cause & Solution:

  • Cause: Spontaneous Boc Deprotection. Over time, especially if not stored under ideal conditions, the Boc group can slowly be cleaved, leading to the formation of 5-amino-2-chloro-nicotinic acid. The free amine makes the resulting molecule significantly more polar, hence the lower Rf value on silica gel TLC.

    • Troubleshooting and Prevention:

      • Confirm Identity: The suspected degradation product can be tentatively identified by staining the TLC plate with ninhydrin, which will give a positive result (a colored spot) for the primary amine of the deprotected product, but not for the Boc-protected starting material.

      • Proper Storage: Store the compound at the recommended temperature (typically 2-8 °C) in a tightly sealed container, preferably under an inert atmosphere and protected from light.

      • Purity Check Before Use: Always run a quick purity check (e.g., TLC or LC-MS) on your starting material before setting up a reaction, especially if it has been in storage for an extended period.

Issue 3: Mass Spectrometry Analysis Shows a Peak Corresponding to the Loss of the Boc Group

Symptom:

  • During mass spectrometry (MS) analysis of your compound, you observe a significant peak corresponding to the molecular weight of the deprotected analog (5-amino-2-chloro-nicotinic acid).

Potential Cause & Solution:

  • Cause: In-source Fragmentation. The Boc group is known to be somewhat thermally labile and can fragment under the high-energy conditions of certain mass spectrometry ionization techniques (e.g., electrospray ionization - ESI). This may not necessarily indicate that your bulk sample is degraded.

    • Troubleshooting Steps:

      • Use "Soft" Ionization Techniques: If available, use a softer ionization method, such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which may reduce in-source fragmentation.

      • Optimize ESI Conditions: Lower the fragmentor voltage or cone voltage in the ESI source to minimize fragmentation.

      • Correlate with Other Techniques: Do not rely solely on MS for purity analysis. Corroborate the MS data with other techniques like NMR or HPLC to determine the true purity of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on general guidelines for Boc-protected amino acids and the MSDS for this compound, the optimal storage conditions are in a cool, dry place.[4] Specifically:

  • Temperature: 2-8 °C.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent moisture and oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Q2: What are the primary degradation pathways for this molecule?

A2: The two most likely degradation pathways involve the Boc protecting group and the 2-chloro-nicotinic acid core.

  • Acid-Catalyzed Deprotection: This is the most common degradation pathway for the Boc group, yielding tert-butanol and carbon dioxide, resulting in the formation of 5-amino-2-chloro-nicotinic acid.[2][3]

  • Nucleophilic Substitution of the Chlorine: The chlorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic attack, especially by strong nucleophiles or under forcing conditions.[5][6] However, this is generally less of a concern under standard storage and handling conditions compared to Boc group lability.

  • Thermal Degradation: At elevated temperatures (generally above 100 °C), the Boc group can be thermally removed.[7] Hazardous decomposition products upon heating to decomposition include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][5]

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

Technique Purpose Expected Observations for a Pure Sample Signs of Degradation
¹H NMR Structural confirmation and purityClean spectrum with expected chemical shifts and integration for all protons.Appearance of new peaks, especially in the aromatic region, or changes in integration ratios.
LC-MS Purity assessment and identification of impuritiesA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z).Presence of additional peaks, particularly one corresponding to the deprotected product.
TLC Quick purity checkA single spot with the expected Rf value.Additional spots, especially a more polar one.

Q4: Is the compound sensitive to light?

A4: While the MSDS does not specifically mention photosensitivity, many complex organic molecules, especially those with aromatic rings like pyridine, can be sensitive to light.[4][8] It is good laboratory practice to store the compound in an opaque container and minimize its exposure to direct light during experiments.

Experimental Protocols

Protocol 1: Standard Procedure for Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 5-10 µL of the sample solution. A pure sample should give a single major peak. The presence of other peaks indicates impurities or degradation products.

Protocol 2: Small-Scale Stability Test

  • Sample Preparation: Prepare several small vials of the compound dissolved in different solvents relevant to your planned experiments (e.g., DMSO, DMF, DCM).

  • Stress Conditions: Expose the vials to different conditions:

    • Room temperature on the benchtop (light and air exposure).

    • Room temperature in the dark.

    • 40 °C in a heating block.

    • A control sample stored under optimal conditions (2-8 °C, dark, inert atmosphere).

  • Time Points: Analyze a small aliquot from each vial by TLC or LC-MS at various time points (e.g., 1h, 4h, 24h, 48h).

  • Evaluation: Compare the chromatograms or TLC plates from the stressed samples to the control. This will give you an empirical understanding of the compound's stability under your specific experimental conditions.

Visualizing Degradation and Workflows

cluster_byproducts Byproducts of Deprotection Start 5-Boc-amino-2-chloro- nicotinic acid Degraded 5-amino-2-chloro- nicotinic acid Start->Degraded Acid (H+) Heat (Δ) Prolonged Storage Byproducts tert-Butanol + CO2

Caption: Primary degradation pathway of this compound.

cluster_storage Storage & Handling cluster_pre_experiment Pre-Experiment Check cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring & Analysis Store Store at 2-8°C Inert Atmosphere Protect from Light Purity Assess Purity (TLC, LC-MS) Store->Purity Before Use Reaction Use Anhydrous, Neutral Solvents Inert Atmosphere Purity->Reaction If Pure Monitor Monitor by TLC/LC-MS Reaction->Monitor Analysis Analyze Products Monitor->Analysis

Caption: Recommended workflow for using the compound to ensure experimental success.

References

Technical Support Center: A Guide to Removing Residual Solvents from 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting and methodologies for the effective removal of residual solvents from 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5). As drug development professionals, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Residual solvents, while often necessary for synthesis, must be reduced to toxicologically acceptable levels.[1][2][3] This document is structured to provide both foundational knowledge and actionable protocols to address challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding residual solvents in the context of this specific API.

Q1: Why is the complete removal of residual solvents so critical? Residual solvents offer no therapeutic benefit and can pose significant risks to patient safety due to their potential toxicity.[2] Regulatory bodies, through guidelines like the ICH Q3C, mandate strict limits on their presence in final drug products.[1][3][4] Beyond safety, residual solvents can affect the physicochemical properties of an API, including its crystal form (polymorphism), stability, dissolution rate, and manufacturability, all of which are critical for product performance and consistency.[5]

Q2: What are the likely residual solvents I might encounter with this compound? The synthesis of complex organic molecules like this compound often involves a variety of solvents for reactions and purification. Common solvents used in the manufacturing of similar APIs include:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

  • Aprotic Solvents: Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Hydrocarbons: Toluene, Heptane, Hexane

It is crucial to review the synthesis and purification history of your batch to identify all potential solvents used.[6]

Q3: My initial drying attempt failed to lower solvent levels sufficiently. Can I just increase the temperature or extend the drying time? While tempting, this approach carries significant risks. The Tert-butoxycarbonyl (Boc) protecting group on the molecule is thermally labile and can be cleaved under excessive heat, especially in the presence of trace acidic or basic impurities. This would lead to the formation of a major impurity (5-amino-2-chloro-nicotinic acid). Prolonged drying at elevated temperatures can also promote other degradation pathways or cause changes in the crystal structure. A systematic approach, as outlined in this guide, is always preferable to brute-force drying.

Q4: How do I know what my target solvent limit should be? The International Council for Harmonisation (ICH) Q3C guideline provides Permitted Daily Exposure (PDE) values and corresponding concentration limits for common solvents.[1][3] Solvents are categorized into three classes based on their toxicity.

Solvent ClassRisk AssessmentExamples & Typical Limits (ppm)
Class 1 Solvents to be avoided; known or suspected carcinogens.Benzene (2), Carbon tetrachloride (4)
Class 2 Solvents to be limited due to inherent toxicity.Acetonitrile (410), Toluene (890), Methanol (3000)
Class 3 Solvents with low toxic potential.Acetone (5000), Ethanol (5000), Ethyl Acetate (5000)

Note: These limits are based on the Option 1 calculation assuming a 10g daily dose. Your specific target may vary based on the final drug product's dosage.[2][3]

Part 2: Troubleshooting and Solvent Removal Protocols

If standard vacuum drying is insufficient, a more strategic approach is required. The following decision tree and detailed guides will help you select and execute the appropriate method.

Decision-Making Workflow for Solvent Removal

The first step is to identify the solvent(s) and their properties. This information will guide you to the most effective removal strategy.

G start High Residual Solvent Detected (via GC-HS) solvent_id Identify Solvent(s) and Boiling Point (BP) start->solvent_id bp_check Is Solvent BP < 100°C and Miscible with Water/Heptane? solvent_id->bp_check recrystallize Is Recrystallization Feasible? (Acceptable Yield Loss) bp_check->recrystallize No (High BP e.g., DMF, DMSO) method1 Guide 1: Enhanced Vacuum Drying (Increased Temp/Time) bp_check->method1 Yes method2 Guide 2: Recrystallization (Solvent/Anti-Solvent) recrystallize->method2 Yes method3 Guide 3: Solvent Slurry/Wash recrystallize->method3 No method4 Guide 4: Advanced Techniques (Solvent-Assisted Drying) method1->method4 Still High / Trapped end_node Verify Solvent Level Below ICH Limit method1->end_node Check GC method2->end_node Check GC method3->method4 Still High / Trapped method3->end_node Check GC

Caption: Decision tree for selecting a solvent removal method.

Guide 1: Enhanced Vacuum Drying

Causality: This method relies on reducing the atmospheric pressure, which in turn lowers the boiling point of the residual solvent, allowing it to evaporate at a temperature that does not degrade the API. It is most effective for volatile solvents (Class 3) that are not strongly bound within the crystal lattice.

Experimental Protocol:

  • Preparation: Place the this compound powder in a suitable vacuum oven on a clean glass or stainless steel tray, spreading it into a thin layer (e.g., <1 cm) to maximize surface area.

  • Temperature Setting: Set the oven temperature. A good starting point is 40-50°C. Caution: Do not exceed 60°C to minimize the risk of Boc-group degradation.

  • Vacuum Application: Close the oven and apply vacuum. A vacuum level of <10 mmHg is recommended.

  • Nitrogen Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen gas. This creates a gentle sweep of inert gas that helps carry solvent vapors away from the product surface, accelerating the drying process.

  • Drying & Monitoring: Dry for 12-24 hours. After this period, carefully vent the oven, take a representative sample, and analyze it for residual solvent content via Gas Chromatography-Headspace (GC-HS).

  • Validation: Continue drying, checking the solvent content every 12-24 hours, until the levels are consistently below the required ICH Q3C limit.

ParameterRecommended RangeRationale
Temperature 40 - 55°CBalances efficient solvent removal with API stability (protects Boc group).
Vacuum Level < 10 mmHgSignificantly lowers the boiling point of most common organic solvents.
Time 12 - 48 hoursDependent on solvent volatility, batch size, and starting concentration.
Inert Gas Bleed Slow, continuousPrevents saturation of the headspace with solvent vapor, maintaining the diffusion gradient.
Guide 2: Recrystallization

Causality: Recrystallization is a powerful purification technique that works on the principle of differential solubility.[7] The API is dissolved in a hot solvent system, and as it cools, the solubility decreases, forcing the pure API to crystallize while impurities and trapped solvents remain in the mother liquor.[8] This process can break down solvates and remove solvents entrapped within the crystal lattice.[5]

Experimental Protocol:

G cluster_0 Recrystallization Workflow A 1. Select Solvent System B 2. Dissolve API in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) B->C D 4. Cool Slowly to Crystallize C->D E 5. Isolate Crystals (Filtration) D->E F 6. Wash with Cold Anti-Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step workflow for API recrystallization.

  • Solvent Selection: This is the most critical step. An ideal system is one where the API has high solubility at elevated temperatures and low solubility at room temperature or below. An anti-solvent (in which the API is insoluble) can be added to induce precipitation.

    • Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

    • Promising Systems: Based on the structure, consider systems like Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexane.

  • Dissolution: In a clean flask, add the API and the primary solvent. Heat the mixture with stirring until the API fully dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if needed): If any insoluble particulate matter is present, perform a rapid filtration of the hot solution to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If needed, further cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystal cake with a small amount of cold anti-solvent or the primary recrystallization solvent to remove any residual mother liquor.

  • Validation: Dry the purified crystals under vacuum as per Guide 1 and confirm the removal of the original residual solvent and the new recrystallization solvent(s) by GC-HS.

Guide 3 & 4: Advanced Techniques for Stubborn Solvents

When solvents are tenaciously trapped, more advanced methods may be necessary.

Solvent Slurry/Wash: This is a less aggressive alternative to full recrystallization. The principle is to suspend the API powder in a liquid (an "anti-solvent") in which it is very poorly soluble, but the residual solvent is highly soluble. Stirring this slurry for several hours allows the trapped solvent to partition out of the solid and into the wash liquid.

  • Example: If your API has residual ethyl acetate, you could slurry it in heptane. The ethyl acetate will dissolve in the heptane, while the API remains a solid. The solid is then filtered and vacuum dried.

Solvent-Assisted Drying (Vacuum Hydration): This technique is particularly effective for removing solvents trapped deep within the crystal lattice.[9][10] The process involves introducing a second, highly mobile, and benign solvent vapor (the "assisting solvent," often water or methanol) into the vacuum oven along with the API.[11][12]

Causality: The assisting solvent molecules diffuse into the crystal lattice, increasing the free volume and molecular mobility of the polymer-like API structure. This "loosens" the lattice, allowing the trapped residual solvent molecules to diffuse out more easily. The benign assisting solvent is then removed by standard vacuum drying.[10][12]

Protocol for Vacuum Hydration (using water):

  • Place the API powder on a tray in a vacuum oven.

  • Place a separate, open container of deionized water in the oven. The water provides a vapor-saturated atmosphere.

  • Heat the oven to a mild temperature (e.g., 30-40°C).

  • Apply a moderate vacuum (e.g., 50-100 mmHg). The goal is not to remove the water, but to facilitate vapor transport.

  • Hold under these conditions for 12-24 hours. During this time, water molecules will displace the trapped organic solvent.

  • Remove the container of water from the oven.

  • Perform a standard enhanced vacuum drying (as in Guide 1) to remove both the displaced organic solvent and the absorbed water.

  • Validation: Confirm removal of all solvents via GC-HS and measure the final water content by Karl Fischer titration to ensure it meets specifications.

References

Technical Support Center: Navigating the Scale-Up of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid. As a key intermediate in the development of various pharmaceutical agents, robust and scalable production is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during its manufacture.

Synthetic and Purification Workflow Overview

The production of this compound typically involves the protection of the amino group of a 5-amino-2-chloronicotinic acid precursor with Di-tert-butyl dicarbonate (Boc₂O). While straightforward in principle, the scale-up of this process introduces challenges related to reaction control, impurity formation, and product isolation. The following diagram outlines the general workflow.

cluster_0 Synthesis Stage cluster_1 Work-Up & Isolation Stage cluster_2 Purification & QC A 1. Raw Material QC (5-Amino-2-chloronicotinic acid) B 2. Reaction Setup (Solvent, Base, Cooing) A->B C 3. Boc₂O Addition (Controlled Rate) B->C D 4. Reaction Monitoring (TLC, HPLC) C->D E 5. Reaction Quench D->E Reaction Complete F 6. pH Adjustment (Product Precipitation) E->F G 7. Filtration & Washing F->G H 8. Drying G->H I 9. Recrystallization (If required) H->I Purity < Specification J 10. Final Product QC (Purity, Identity, Residual Solvents) H->J Purity > Specification I->J

Caption: General workflow for the synthesis and purification of 5-Boc-amino-2-chloronicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yield is one of the most common scale-up challenges. The root cause can often be traced to incomplete reactions, product degradation, or losses during work-up and isolation.

Initial Diagnosis: First, determine the stage at which the loss is occurring. Analyze samples from the reaction mixture post-completion, the crude solid after filtration, and the mother liquor. This will pinpoint whether the issue is in the reaction chemistry or the physical isolation.

Start Problem: Low Isolated Yield Check_Reaction Is the reaction complete? (Analyze aliquot by HPLC/TLC) Start->Check_Reaction Check_Crude Is the product in the crude solid? (Analyze crude vs. mother liquor) Check_Reaction->Check_Crude Yes Incomplete_Rxn Root Cause: Incomplete Reaction Check_Reaction->Incomplete_Rxn No Workup_Loss Root Cause: Loss During Work-up Check_Crude->Workup_Loss No (High % in Mother Liquor) Degradation Root Cause: Product Degradation Check_Crude->Degradation Yes (Mass balance is low)

Caption: Decision tree for troubleshooting low product yield.

Potential Causes & Recommended Actions:

  • Cause A: Incomplete Reaction

    • Explanation: The nucleophilicity of the 5-amino group can be moderate. The reaction may stall if the conditions are not optimal. The quality of the Boc Anhydride is also critical; it can degrade over time, especially if exposed to moisture.

    • Recommended Actions:

      • Verify Reagent Quality: Use fresh, high-purity Boc Anhydride. Titrate it if its quality is in doubt.

      • Optimize Base: Ensure the base is non-nucleophilic and added in sufficient stoichiometric amounts (typically 1.1-1.5 equivalents). Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

      • Increase Reaction Time/Temperature: Monitor the reaction for an extended period. If it stalls, a modest increase in temperature (e.g., from room temperature to 40°C) can improve the rate, but be cautious of potential side reactions.

  • Cause B: Product Loss During Work-up

    • Explanation: The product is a carboxylic acid, and its solubility is highly dependent on pH. Premature precipitation or incomplete precipitation are common pitfalls.

    • Recommended Actions:

      • Optimize pH for Precipitation: After the reaction quench (typically with water), the product is precipitated by acidifying the aqueous solution. The target pH for maximal precipitation should be determined experimentally, but it is generally around 2-3. Adding the acid slowly with vigorous stirring is crucial to obtain an easily filterable solid.

      • Select an Anti-Solvent: If the product has significant solubility in the reaction solvent/water mixture, the addition of a suitable anti-solvent can improve recovery.

      • Analyze Mother Liquor: Use HPLC to quantify the amount of product remaining in the filtrate (mother liquor). If losses are high, consider a secondary extraction or re-working the mother liquor.

Q2: My final product purity is low. What are the likely impurities and how can I remove them?

Impurity formation is a critical concern in pharmaceutical intermediate synthesis. Understanding the potential side reactions is key to prevention and removal.

Common Impurities & Formation Mechanisms:

Impurity NameStructureFormation Mechanism
Starting Material5-Amino-2-chloronicotinic acidIncomplete reaction.
Di-Boc ImpurityN,N-Di(tert-butoxycarbonyl) derivativeCan form under forcing conditions or with highly reactive acylating agents. Generally a minor impurity with Boc₂O.
tert-Butyl EsterEsterification of the nicotinic acidCan be formed if the reaction is run under acidic conditions where the Boc group can be a source of tert-butyl cations.[1]

Recommended Actions:

  • Control Reaction Stoichiometry: Use a slight excess of Boc Anhydride (e.g., 1.1 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to more complex side-products and make purification difficult.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side-product formation.

  • Purification Strategy - Recrystallization: This is the most effective method for removing process-related impurities at scale.

    • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common choices include mixtures of an alcohol (like isopropanol or ethanol) and water, or ethyl acetate and heptane.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. Cool the solution slowly to allow for the formation of large, pure crystals. Hold at the final temperature for a sufficient time to maximize recovery before filtering.

Frequently Asked Questions (FAQs)

  • Q: What is the best base to use for the Boc protection step?

    • A: The ideal base is a non-nucleophilic tertiary amine. Triethylamine (TEA) is widely used due to its cost-effectiveness. However, its boiling point is low, and it can be difficult to remove on a large scale. Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent alternative as it is more sterically hindered and less nucleophilic. The choice often depends on the scale, cost constraints, and downstream processing.

  • Q: How should I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks in a lab setting. For scale-up and process control, High-Performance Liquid Chromatography (HPLC) is essential. A validated HPLC method should be used to quantify the remaining starting material, the product, and any key impurities. This allows for a precise determination of the reaction endpoint.

  • Q: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[2] The Boc protecting group is sensitive to acid, so storage in a neutral environment is critical to prevent degradation over time.[3][4] It is stable under recommended storage conditions.[2]

  • Q: What are the primary safety hazards I should be aware of during scale-up?

    • A: During the reaction, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas can be formed, especially in the event of a fire.[2] Use of personal protective equipment (PPE), including respirators, and ensuring adequate ventilation are crucial.[2] The work-up often involves handling acids and bases, which requires appropriate engineering controls and PPE. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative laboratory-scale procedure. Quantities should be adjusted for scale, and a process safety review should be conducted before implementation.

  • Reaction Setup:

    • To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge 5-amino-2-chloronicotinic acid (1.0 eq).

    • Add a suitable solvent such as Tetrahydrofuran (THF) (5-10 volumes).

    • Begin stirring and cool the resulting slurry to 0-5 °C.

  • Base Addition:

    • Slowly add triethylamine (1.2 eq) to the slurry while maintaining the internal temperature below 10 °C.

  • Boc Anhydride Addition:

    • In a separate vessel, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF (2 volumes).

    • Add the Boc₂O solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • In-Process Control (IPC):

    • Take an aliquot of the reaction mixture, quench it with water, and analyze by HPLC to confirm the consumption of starting material (<1% remaining).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (5 volumes).

    • Adjust the pH of the aqueous solution to 2-3 with 1M HCl.

    • Stir the resulting precipitate for 1-2 hours at room temperature.

    • Filter the solid product and wash the cake with cold water until the filtrate is neutral.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on lab-scale trials, select an appropriate solvent system (e.g., Isopropanol/Water).

  • Dissolution:

    • Charge the crude, dry product to a clean reactor.

    • Add the minimum amount of the chosen solvent (e.g., Isopropanol, 4 volumes) required to form a stirrable slurry.

    • Heat the mixture to reflux (approx. 80-85 °C) until all the solid dissolves. If necessary, add more solvent sparingly to achieve full dissolution.

  • Cooling and Crystallization:

    • Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour) to 0-5 °C.

    • Hold the slurry at 0-5 °C for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Filter the purified product.

    • Wash the filter cake with a small amount of the cold solvent mixture.

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Quality Control:

    • Analyze the final product for purity by HPLC, identity by NMR/MS, and for residual solvents by GC.

References

Technical Support Center: Preventing Racemation in Reactions Involving 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical challenge encountered during the synthesis of complex molecules: preventing racemization. In this guide, we will explore the underlying mechanisms of racemization and provide actionable troubleshooting advice and validated protocols to maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1][2] For a chiral molecule like this compound, the stereocenter is at the α-carbon, adjacent to the carboxylic acid. During chemical reactions, particularly those involving activation of the carboxylic acid for amide bond formation, this α-proton can be abstracted, leading to a planar intermediate that can be re-protonated from either face, resulting in a mixture of both R and S enantiomers.[1] This is a significant issue in drug development, as different enantiomers can have vastly different pharmacological activities and toxicities.

Q2: What are the primary mechanisms that lead to racemization in reactions with this compound?

A2: There are two predominant mechanisms responsible for racemization in reactions involving N-protected amino acids like our target molecule:

  • Direct Enolization/α-Proton Abstraction: Under basic conditions, a base can directly remove the acidic proton on the α-carbon.[3][4] This forms a planar enolate intermediate, which upon re-protonation can yield a mixture of enantiomers.[1] The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of this proton, making it susceptible to abstraction.[5]

  • Oxazolone (Azlactone) Formation: This is a very common pathway, especially during amide coupling reactions.[6][7] The activated carboxylic acid (e.g., as an acyl-isourea intermediate with carbodiimides) can be attacked intramolecularly by the oxygen of the Boc-protecting group's carbonyl.[8] This forms a five-membered oxazolone ring.[8] The proton at the chiral center of the oxazolone is highly acidic and is readily abstracted by even weak bases, leading to a resonance-stabilized, aromatic oxazole intermediate.[9] Subsequent attack by an amine nucleophile on this achiral intermediate will produce a racemic product.[6]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can significantly increase the risk of racemization:

  • Strong or Sterically Unhindered Bases: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[10]

  • High Reaction Temperatures: Increased temperatures provide the energy to overcome the activation barrier for both proton abstraction and oxazolone formation.[10][11]

  • Prolonged Reaction Times: Allowing the activated carboxylic acid to exist for extended periods before the addition of the nucleophile increases the opportunity for oxazolone formation and subsequent racemization.[10]

  • Certain Coupling Reagents: Some coupling reagents, particularly carbodiimides like DCC and EDC when used without additives, are known to promote oxazolone formation.[12]

  • Polar Solvents: More polar solvents can sometimes favor the formation of the charged intermediates involved in racemization pathways.[13]

Troubleshooting Guide: Common Issues and Solutions
Observed Issue Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee%) in the final product after an amide coupling reaction. Racemization via oxazolone formation or direct enolization.1. Optimize Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, and always use them in conjunction with an additive like HOBt or Oxyma. These additives react with the activated acid to form an active ester that is less prone to racemization.[10][14] 2. Change the Base: Replace strong or sterically unhindered bases (TEA, DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10][15] 3. Lower the Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, to slow down the rate of racemization.[10]
Inconsistent results, with varying levels of racemization between batches. Subtle variations in reaction setup, such as pre-activation time or moisture content.1. Standardize the Procedure: Implement an in situ activation protocol where the coupling reagent is added to a mixture of the carboxylic acid, amine, and additive. Avoid pre-activating the carboxylic acid for extended periods.[10] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents, as water can interfere with the coupling reaction and potentially promote side reactions.
Racemization is still observed even with optimized coupling reagents and bases. The intrinsic properties of the substrate may make it particularly susceptible to racemization.1. Consider Alternative Coupling Chemistries: Explore newer coupling reagents specifically designed to be "racemization-free," such as ynamide-based reagents (Zhao reagents) or those based on phosphonic anhydrides like T3P.[16][17] These often operate under near-neutral conditions, avoiding base-induced racemization.[17] 2. Protecting Group Strategy: While the Boc group is standard, in some contexts, the choice of N-protecting group can influence racemization. Urethane-type protecting groups (like Boc and Fmoc) are generally less prone to causing racemization than acyl groups.[12]
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU/NMM

This protocol is designed to minimize racemization during the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add the amine coupling partner (1.0-1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of NMM (2.0 equivalents).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate), washing with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess

This is a general guideline for determining the stereochemical purity of your product. The specific column and mobile phase will need to be optimized for your particular compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade ethanol or isopropanol) at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic mixture if available for method development.

  • Column Selection: Choose a chiral stationary phase column appropriate for your molecule. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

  • Method Development:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.

  • Analysis:

    • Once a suitable method is developed, inject your sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Visualizing the Problem: Racemization Pathways

Below are diagrams illustrating the key mechanisms of racemization.

Racemization_Mechanisms cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Formation Pathway Start_DE Chiral Carboxylic Acid (R-enantiomer) Intermediate_DE Planar Enolate (Achiral) Start_DE->Intermediate_DE + Base - H+ Product_R_DE R-enantiomer Intermediate_DE->Product_R_DE + H+ Product_S_DE S-enantiomer Intermediate_DE->Product_S_DE + H+ Start_OX Chiral Carboxylic Acid (R-enantiomer) Activated_Acid Activated Acid (e.g., O-Acylisourea) Start_OX->Activated_Acid + Coupling Reagent Oxazolone Oxazolone Intermediate (Chiral) Activated_Acid->Oxazolone - Intramolecular Cyclization Aromatic_Oxazole Aromatic Oxazole (Achiral) Oxazolone->Aromatic_Oxazole + Base - H+ Product_R_OX R-Amide Aromatic_Oxazole->Product_R_OX + Amine Product_S_OX S-Amide Aromatic_Oxazole->Product_S_OX + Amine

Caption: Key pathways leading to racemization.

References

impact of impurities on reactions with 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Your Key Building Block

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a highly functionalized heterocyclic building block crucial in medicinal chemistry and drug development. Its unique arrangement of a chloro-leaving group, a protected amine, and a carboxylic acid on a pyridine ring makes it a versatile substrate for constructing complex molecular architectures. It is frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 2-position and amide bond formations at the carboxylic acid moiety.

However, the very features that make this reagent so useful also render its reactions susceptible to interference from various impurities. The success of your synthesis often hinges on understanding the purity of your starting material and mitigating the impact of potential contaminants. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges and optimize your reaction outcomes.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed reactions are a cornerstone of modern synthesis, but their catalytic cycles are sensitive to a variety of inhibitors and competing substrates.[1][2] When using this compound, issues in these reactions often trace back to subtle impurities in the starting material or reaction setup.

FAQ 1: Why is my Suzuki-Miyaura coupling reaction showing low or no conversion?

Answer: Low conversion is a common issue that can be traced to several factors, primarily related to catalyst deactivation or instability of the starting materials.

Potential Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst is the heart of the reaction, and its activity can be nullified by specific impurities.[3]

    • Unreacted Precursors: If the synthesis of your nicotinic acid derivative involved precursors containing sulfur or unmasked primary/secondary amines, trace amounts of these can irreversibly bind to the palladium center, poisoning the catalyst.

    • Solvent Contaminants: Certain solvents, particularly ethers like THF, can contain peroxide or aldehyde impurities that may interfere with the catalyst.[4] Traces of precursors from solvent synthesis have also been shown to strongly poison Pd/C catalysts.[4]

    • Troubleshooting:

      • Purity Analysis: Analyze your starting material by LC-MS to check for highly polar or unexpected impurities.

      • High-Purity Reagents: Use high-purity, degassed solvents. If catalyst poisoning is suspected, consider using a freshly opened bottle of solvent or purifying it according to standard procedures.

      • Catalyst Choice: In some cases, using a more robust pre-catalyst or a higher catalyst loading can overcome minor inhibition, although this does not address the root cause.

  • Premature Boc Deprotection: The Boc (tert-butyloxycarbonyl) group is stable to most basic conditions used in Suzuki couplings but is highly labile to acid.[5][6]

    • Acidic Impurities: If your this compound sample is contaminated with acidic residues from its synthesis or purification (e.g., HCl, TFA), it can cause in-situ deprotection. The resulting free amine (5-amino-2-chloro-nicotinic acid) can coordinate to the palladium catalyst, inhibiting its activity.

    • Troubleshooting:

      • Neutralize: Ensure your starting material is free of acid. An aqueous basic wash (e.g., with NaHCO₃ solution) during workup of the starting material, followed by careful drying, can remove acidic impurities.

      • Reaction Conditions: While most Suzuki conditions are basic, ensure that no acidic additives are being used unintentionally.

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the undesired homocoupling of the boronic acid partner, consuming it and leading to lower yields of the desired product.[7][8]

    • Troubleshooting:

      • Degassing: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst.[8] Maintain a positive inert atmosphere throughout the reaction.

Diagram: Troubleshooting Workflow for Low Suzuki Coupling Yield

start Low Conversion in Suzuki Coupling q1 LC-MS shows starting material consumption? start->q1 a1_yes Yes q1->a1_yes Side products observed? a1_no No q1->a1_no Potential Catalyst Inhibition q2 q2 a1_yes->q2 Side products observed? c1 c1 a1_no->c1 Potential Catalyst Inhibition s1 s1 c1->s1 Source: Impurities in starting material, solvent, or base. sol1 sol1 s1->sol1 Action: Use high-purity reagents, rigorously degas solvents. q2_yes Yes q2->q2_yes Identify Side Products q2_no No q2->q2_no Reaction Stalled c2 c2 q2_yes->c2 Identify Side Products c3 c3 q2_no->c3 Reaction Stalled s2a s2a c2->s2a Homocoupling Dimer? (Source: O₂ presence) s2b s2b c2->s2b De-Boc'd starting material? (Source: Acidic impurity) sol2a sol2a s2a->sol2a Action: Improve degassing procedure. sol2b sol2b s2b->sol2b Action: Neutralize starting material before use. s3 s3 c3->s3 Possible thermal instability or incomplete dissolution. sol3 sol3 s3->sol3 Action: Check solubility, re-evaluate temperature.

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Part 2: Troubleshooting Amide Bond Formation

Amide coupling reactions are fundamental but can be surprisingly finicky. The reactivity of the carboxylic acid must be enhanced by a coupling agent, and this activated intermediate is susceptible to side reactions, particularly when impurities are present.

FAQ 2: My amide coupling reaction is slow, incomplete, or results in complex byproducts. What's going wrong?

Answer: Issues in amide bond formation often stem from impurities that either consume the coupling agent or participate in unwanted side reactions.

Potential Causes & Solutions:

  • Presence of Nucleophilic Impurities: Water is a common culprit.

    • Water Content: Residual moisture in the starting materials or solvent will hydrolyze the activated ester intermediate back to the carboxylic acid, consuming your coupling agent (e.g., EDC, HATU) in a futile cycle.

    • Troubleshooting:

      • Drying: Ensure your this compound, amine, and solvent are scrupulously dry. A co-evaporation with anhydrous toluene can be effective for removing trace water from the starting materials. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Side Reactions Involving the Nicotinic Acid Moiety: The electronics of the pyridine ring can influence reactivity.

    • Decarboxylation: While generally stable, nicotinic acids can undergo decarboxylation under harsh heating, especially in the presence of certain metals.[9][10] This is more of a concern if the reaction requires high temperatures. The resulting 3-chloro-5-(tert-butoxycarbonylamino)pyridine is unreactive in the desired amide formation.

    • Troubleshooting:

      • Temperature Control: Whenever possible, run amide coupling reactions at or below room temperature. The use of modern, highly efficient coupling agents often obviates the need for heat.[11]

  • Impurity from Synthesis: 5-Amino-2-chloro-nicotinic acid:

    • Dual Reactivity: If your starting material is contaminated with the de-Boc'd version, the free amine can compete with your desired amine nucleophile, leading to oligomerization or formation of a dimeric amide byproduct. This impurity consumes both the coupling agent and the activated starting material.

    • Troubleshooting:

      • Purity Check: Use HPLC or NMR to quantify the level of the free amine impurity. A purity level of >98% is recommended.

      • Re-protection or Purification: If significant de-Boc'd material is present, consider re-subjecting the material to Boc-protection conditions (Boc₂O, base) or re-purifying via recrystallization or chromatography.

Diagram: Impact of Key Impurities on Reactions

cluster_SM Starting Material & Impurities cluster_Reactions Target Reactions cluster_Outcomes Problematic Outcomes SM 5-(Boc-amino)- 2-chloro-nicotinic acid O4 Unintended Boc-Deprotection SM->O4 Imp1 Water (H₂O) Amide Amide Coupling (EDC, Amine) Imp1->Amide Interferes with Imp2 5-Amino-2-chloro- nicotinic acid Suzuki Suzuki Coupling (Pd Catalyst, Base) Imp2->Suzuki Interferes with Imp2->Amide Competes in Imp3 Acidic Residue (H⁺) Imp3->SM Causes O1 Catalyst Poisoning/ Inhibition Suzuki->O1 O2 Hydrolysis of Activated Ester Amide->O2 O3 Dimer Byproduct Formation Amide->O3 O4->Imp2 Generates

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-Nicotinic Acid Analogs as α-Amylase and α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 5-amino-nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. While direct SAR studies on 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid analogs are not extensively available in the public domain, this guide synthesizes findings from closely related 5-amino-nicotinic acid analogs. Furthermore, it offers insights into the potential influence of the 5-Tert-butoxycarbonylamino (Boc-amino) and 2-chloro substituents based on established medicinal chemistry principles.

Introduction: Targeting Carbohydrate Metabolism in Type 2 Diabetes

Type 2 diabetes mellitus is a global health concern characterized by hyperglycemia. A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, to delay glucose absorption and manage postprandial blood glucose levels.[1] Nicotinic acid (vitamin B3) and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.[2] This guide focuses on the SAR of a specific class of these derivatives, 5-amino-nicotinic acids, as potential inhibitors of these crucial digestive enzymes.

Core Scaffold and Rationale for Analog Design

The foundational structure for this analysis is 5-amino-nicotinic acid. The rationale for synthesizing and evaluating analogs of this scaffold stems from the desire to understand how different substituents on the aromatic ring and modifications of the amino and carboxylic acid groups influence the inhibitory potency and selectivity against α-amylase and α-glucosidase. The exploration of various derivatives allows for the identification of key pharmacophoric features required for effective enzyme inhibition.

Comparative Analysis of 5-Amino-Nicotinic Acid Analogs

A key study by Nawaz et al. (2020) provides the most direct evidence for the SAR of 5-amino-nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors.[3] In their work, a series of thirteen analogs were synthesized and their inhibitory activities were evaluated.

Synthesis of 5-Amino-Nicotinic Acid Analogs

The synthesis of the 5-amino-nicotinic acid derivatives involved the condensation of 5-aminonicotinic acid with various substituted benzoyl chlorides. This reaction yields a series of N-acylated 5-amino-nicotinic acid analogs, where the substituent 'R' on the phenyl ring is varied.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 5-Amino-nicotinic Acid Reaction Condensation Reactant1->Reaction Reactant2 Substituted Benzoyl Chloride (R-Ph-COCl) Reactant2->Reaction Product 5-(Substituted benzamido)nicotinic Acid Analogs Reaction->Product

Caption: General synthesis scheme for 5-amino-nicotinic acid analogs.

Quantitative Comparison of Biological Activity

The inhibitory activities of the synthesized 5-amino-nicotinic acid analogs against α-amylase and α-glucosidase are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundSubstituent (R)α-Amylase IC50 (µg/mL)[3]α-Glucosidase IC50 (µg/mL)[3]
1 H35.18 ± 0.1138.01 ± 0.12
2 4-Cl12.91 ± 0.0412.72 ± 0.12
3 2-Cl29.11 ± 0.0928.14 ± 0.05
4 4-F12.17 ± 0.1412.01 ± 0.09
5 4-NO₂13.57 ± 0.1713.68 ± 0.36
6 4-OCH₃13.01 ± 0.0713.11 ± 0.15
7 4-Br12.91 ± 0.0812.79 ± 0.17
8 4-CF₃13.04 ± 0.0212.99 ± 0.09
9 3,4-diCl25.11 ± 0.0524.11 ± 0.08
10 2,4-diCl27.13 ± 0.0626.13 ± 0.07
11 3-NO₂31.11 ± 0.1330.11 ± 0.11
12 2-NO₂37.33 ± 0.0235.33 ± 0.03
13 4-CH₃33.19 ± 0.0832.19 ± 0.09
Acarbose -10.98 ± 0.0310.79 ± 0.17
Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for the inhibition of α-amylase and α-glucosidase by 5-amino-nicotinic acid analogs:

  • Effect of Phenyl Ring Substitution: The presence of a substituted phenyl ring attached to the 5-amino group is crucial for activity. The unsubstituted analog (Compound 1 ) showed the weakest inhibitory activity.

  • Position of Substituent: The position of the substituent on the phenyl ring significantly impacts activity. Para-substituted analogs generally exhibited higher potency than ortho- or meta-substituted analogs. For instance, the 4-chloro analog (Compound 2 ) was significantly more potent than the 2-chloro analog (Compound 3 ).

  • Nature of Substituent: Electron-withdrawing groups at the para position, such as halogens (F, Cl, Br), nitro (NO₂), and trifluoromethyl (CF₃), were found to enhance inhibitory activity. The 4-fluoro analog (Compound 4 ) was the most potent in the series. Electron-donating groups like methoxy (OCH₃) at the para position also conferred good activity.

  • Disubstitution: Di-substituted analogs (Compounds 9 and 10 ) were less active than the corresponding mono-substituted para-analogs, suggesting that a single substituent at the para position is optimal for binding to the active site of the enzymes.

SAR_Summary cluster_scaffold 5-Amino-nicotinic Acid Scaffold cluster_modifications Modifications & Activity cluster_activity Inhibitory Activity Scaffold Core Structure Para_EWG Para-substituent (Electron-Withdrawing) Scaffold->Para_EWG Modification Para_EDG Para-substituent (Electron-Donating) Scaffold->Para_EDG Modification Ortho_Meta Ortho/Meta-substituent Scaffold->Ortho_Meta Modification Unsubstituted Unsubstituted Scaffold->Unsubstituted Modification High_Activity High Potency Para_EWG->High_Activity Para_EDG->High_Activity Moderate_Activity Moderate Potency Ortho_Meta->Moderate_Activity Low_Activity Low Potency Unsubstituted->Low_Activity

References

A Comparative Guide to the Validation of Analytical Methods for 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Rigorous analytical method validation is not merely a regulatory requirement; it is the bedrock of confidence in the data that underpins the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. As Senior Application Scientists, our objective is to equip you with the rationale behind experimental choices and to present a framework for establishing a self-validating analytical system.

The Analytical Challenge: Choosing the Right Tool for the Job

The selection of an analytical method is a critical first step, dictated by the physicochemical properties of this compound and the intended purpose of the analysis (e.g., purity assessment, stability testing, or quantification of impurities). The molecule's structure, possessing a carboxylic acid, a chloro-substituted pyridine ring, and a bulky tert-butoxycarbonyl protecting group, suggests that several techniques could be viable.

Comparative Analysis of Potential Analytical Methods
Method Principle Advantages for this Analyte Disadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Highly versatile, robust, and widely available. Suitable for non-volatile and thermally labile compounds. Good for purity and impurity profiling.Moderate sensitivity compared to mass spectrometry. Potential for co-elution of impurities with similar UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity. Provides structural information for impurity identification.Requires derivatization to increase volatility and thermal stability of the analyte, adding complexity and potential for sample loss.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly specific and sensitive mass detection.Gold standard for trace-level quantification.[1] High specificity minimizes matrix interference.Higher cost and complexity of instrumentation and method development.

For the routine quality control of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most pragmatic and robust primary method. It offers a balance of performance, cost-effectiveness, and accessibility. This guide will focus on the validation of an RP-HPLC method, with the understanding that alternative methods like LC-MS/MS could be employed for more demanding applications, such as the quantification of trace impurities.

The Foundation of Trust: A Deep Dive into Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This is achieved by evaluating a set of performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][4][5]

The Validation Workflow: A Systematic Approach

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_documentation Phase 3: Documentation P Define Analytical Target Profile (ATP) VP Develop Validation Protocol P->VP SPEC Specificity VP->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LOD LOD & LOQ PREC->LOD ROB Robustness LOD->ROB VR Compile Validation Report ROB->VR LC Lifecycle Management VR->LC

Caption: A streamlined workflow for the validation of an analytical method.

Experimental Protocols and Data Presentation: A Self-Validating System

The following sections detail the experimental design for each validation parameter for an RP-HPLC method for this compound. The presented data is hypothetical but represents realistic outcomes for a well-developed method.

Proposed RP-HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 20% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A:Mobile Phase B (50:50)

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the analyte solution with known related substances and potential starting materials.

  • Chromatographic Analysis: Analyze the stressed and spiked samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria: The method is specific if the peak for this compound is well-resolved from all other peaks, and the peak purity index is greater than a predefined threshold (e.g., >0.99).

Hypothetical Data Summary:

Stress Condition Analyte Degradation (%) Resolution (Analyte vs. Nearest Peak) Peak Purity Index
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)12.5> 2.0> 0.999
Base Hydrolysis (0.1 N NaOH, 60°C, 2h)25.8> 2.0> 0.999
Oxidation (3% H₂O₂, 25°C, 24h)8.2> 2.0> 0.999
Thermal (80°C, 48h)5.1> 2.0> 0.999
Photolytic (UV light, 24h)3.7> 2.0> 0.999
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Hypothetical Data Summary:

Concentration (µg/mL) Mean Peak Area (n=3)
50450,123
75675,432
100900,567
1251,125,890
1501,350,234
  • Linear Regression Equation: y = 9000x + 123

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Spike a placebo (matrix without the analyte) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Hypothetical Data Summary:

Spike Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%)
808079.599.499.6
808079.899.8
808079.699.5
100100100.2100.2100.1
10010099.999.9
100100100.1100.1
120120120.5100.4100.3
120120120.2100.2
120120120.4100.3
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Hypothetical Data Summary:

Precision Level Parameter Result
Repeatability n6
Mean Assay Value (%)99.8
Standard Deviation0.5
RSD (%) 0.5
Intermediate Precision n6
Mean Assay Value (%)100.1
Standard Deviation0.8
RSD (%) 0.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Hypothetical Data Summary:

Parameter Concentration (µg/mL) Signal-to-Noise Ratio
LOD 0.053.3
LOQ 0.1510.5
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Hypothetical Data Summary:

Parameter Varied Variation Resolution Tailing Factor Assay (%)
Flow Rate 0.9 mL/min> 2.0< 1.599.7
1.1 mL/min> 2.0< 1.5100.2
Temperature 25 °C> 2.0< 1.599.9
35 °C> 2.0< 1.5100.1
Mobile Phase B -2%> 2.0< 1.599.5
+2%> 2.0< 1.5100.4

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for this compound is a comprehensive process that establishes the reliability and suitability of the chosen method. While RP-HPLC with UV detection is a robust and practical choice for routine analysis, the principles of validation outlined in this guide are universally applicable to other techniques. By adhering to a systematic validation workflow and meticulously documenting the results, researchers and drug development professionals can ensure the integrity of their data, a cornerstone of regulatory compliance and patient safety.

References

comparative analysis of different synthetic routes to 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic scaffolds. The presence of the chloro, carboxylic acid, and Boc-protected amine functionalities on the pyridine ring offers multiple points for diversification, making it a key intermediate for the generation of compound libraries for high-throughput screening. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering insights into the practical considerations and chemical principles that guide the selection of an optimal synthetic strategy. We will delve into a classical approach involving nitration and reduction, and a modern cross-coupling strategy, providing detailed experimental protocols and a head-to-head comparison of their respective merits and drawbacks.

Route A: The Nitration-Reduction Pathway from 2-Hydroxynicotinic Acid

This classical and often cost-effective route leverages well-established pyridine chemistry, starting from the readily available 2-hydroxynicotinic acid. The synthesis proceeds through a three-step sequence of nitration, chlorination, reduction, followed by the final Boc protection.

Scientific Rationale and Mechanistic Insights

The directing effects of the substituents on the pyridine ring are paramount in this synthetic sequence. The hydroxyl group at the 2-position deactivates the ring towards electrophilic substitution but, in concert with the carboxylic acid, directs the incoming nitro group to the 5-position. The subsequent chlorination of the 2-hydroxy group is a standard transformation, often achieved with reagents like phosphorus oxychloride or thionyl chloride. The reduction of the nitro group to an amine is a critical step, with various reagents available, each with its own chemoselectivity profile. Finally, the protection of the resulting amine with di-tert-butyl dicarbonate (Boc)₂O is a robust and high-yielding reaction.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid

  • To a stirred solution of 2-hydroxynicotinic acid (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-hydroxy-5-nitronicotinic acid.

Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid

  • A mixture of 2-hydroxy-5-nitronicotinic acid (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 2-3 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully quenched with ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried to give 2-chloro-5-nitronicotinic acid.

Step 3: Synthesis of 5-Amino-2-chloronicotinic acid

  • To a solution of 2-chloro-5-nitronicotinic acid (1 equivalent) in ethanol or acetic acid, add a reducing agent such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂, Pd/C).

  • If using iron powder, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature.

  • After completion of the reaction (monitored by TLC), the mixture is filtered to remove the catalyst or inorganic salts.

  • The filtrate is concentrated, and the pH is adjusted to precipitate the amino acid, which is then collected by filtration.

Step 4: Synthesis of this compound

  • Suspend 5-amino-2-chloronicotinic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran.

  • Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to deprotonate the carboxylic acid and amino group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) and stir the reaction at room temperature overnight.[1][2]

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH 3-4 and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Workflow Diagram: Route A

Route A A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic acid A->B HNO₃, H₂SO₄ C 2-Chloro-5-nitronicotinic acid B->C POCl₃ D 5-Amino-2-chloronicotinic acid C->D Reduction (e.g., Fe, HCl or H₂, Pd/C) E This compound D->E (Boc)₂O, Base

Caption: Synthetic workflow for Route A.

Route B: The Palladium-Catalyzed Amination Pathway from 5-Bromo-2-chloronicotinic Acid

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form the key C-N bond. This route offers a more direct method for introducing the amino group, potentially reducing the number of steps and avoiding harsh nitrating conditions.

Scientific Rationale and Mechanistic Insights

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3] The reaction involves the oxidative addition of an aryl halide (in this case, 5-bromo-2-chloronicotinic acid) to a palladium(0) catalyst. Subsequent coordination of an amine source (such as ammonia or a protected amine equivalent) and reductive elimination yields the desired arylamine. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[4]

Experimental Protocol: Route B

Step 1: Synthesis of 5-Amino-2-chloronicotinic acid

  • To a reaction vessel charged with 5-bromo-2-chloronicotinic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., XPhos or SPhos, 4-10 mol%), add a solvent such as toluene or dioxane.

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis) and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-amino-2-chloronicotinic acid.

Step 2: Synthesis of this compound

  • This step follows the same procedure as Step 4 in Route A. Suspend 5-amino-2-chloronicotinic acid (1 equivalent) in a suitable solvent.

  • Add a base and di-tert-butyl dicarbonate ((Boc)₂O).

  • Work up the reaction as previously described to obtain the final product.

Workflow Diagram: Route B

Route B A 5-Bromo-2-chloronicotinic Acid B 5-Amino-2-chloronicotinic acid A->B Pd catalyst, Ligand, Base, NH₃ source C This compound B->C (Boc)₂O, Base

Caption: Synthetic workflow for Route B.

Comparative Analysis

FeatureRoute A: Nitration-Reduction PathwayRoute B: Palladium-Catalyzed Amination Pathway
Starting Material 2-Hydroxynicotinic acid (readily available and inexpensive)5-Bromo-2-chloronicotinic acid (less common and more expensive)[5][6]
Number of Steps 4 steps2 steps (if starting from 5-bromo-2-chloronicotinic acid)
Reagents & Conditions Harsh (conc. acids, high temperatures), but uses common lab reagents.Milder conditions, but requires specialized and air-sensitive catalysts and ligands.
Yield & Purity Can be variable, with potential for side products (e.g., over-nitration, incomplete reduction). Purification can be challenging.Generally high-yielding with good purity. The selectivity of the cross-coupling is typically excellent.
Scalability Well-established and scalable chemistry.Can be challenging to scale up due to the cost and sensitivity of the catalyst system.
Safety & Environmental Generates significant acidic waste. Use of nitric acid and phosphorus oxychloride requires careful handling.Palladium catalysts are expensive and require removal from the final product. Solvents like dioxane are often used.
Cost-Effectiveness Generally more cost-effective for large-scale synthesis due to cheaper starting materials and reagents.Higher initial cost due to the catalyst and ligand, but may be more economical for smaller scale or when high purity is critical.

Conclusion

The choice between these two synthetic routes for this compound depends heavily on the specific needs of the researcher or organization.

Route A, the Nitration-Reduction Pathway, is a robust and economical choice for large-scale production where cost is a primary driver. The starting materials are inexpensive, and the reactions, while requiring careful handling of corrosive reagents, are based on well-understood and scalable chemical transformations. However, this route may require more extensive process optimization to control for side products and ensure consistent yields.

Route B, the Palladium-Catalyzed Amination Pathway, offers a more elegant and efficient synthesis in terms of step economy and selectivity. It is particularly well-suited for medicinal chemistry applications where rapid access to pure material on a smaller scale is often the priority. The milder reaction conditions can also be advantageous for substrates with sensitive functional groups. The primary drawbacks are the higher cost of the starting material and the palladium catalyst system.

Ultimately, the decision should be made after a thorough evaluation of the available resources, desired scale of production, purity requirements, and the synthetic team's expertise with each type of chemistry.

References

Navigating the Biological Landscape of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid has emerged as a versatile building block, offering multiple reaction sites for the synthesis of a diverse array of compounds. The presence of the chloro, carboxylic acid, and protected amino functionalities allows for selective modifications, leading to derivatives with a wide spectrum of potential biological activities. This guide provides an in-depth comparison of the biological performance of compounds synthesized from this scaffold, supported by experimental data and detailed protocols to aid researchers in their quest for new drug candidates.

The Strategic Advantage of the 5-Boc-Amino-2-Chloro-Nicotinic Acid Scaffold

The unique trifunctional nature of this compound provides a distinct advantage in combinatorial chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position offers a stable yet readily cleavable handle, allowing for late-stage diversification of the molecule. The 2-chloro position is susceptible to nucleophilic substitution, enabling the introduction of various side chains, while the carboxylic acid at the 3-position can be readily converted into amides, esters, and other functional groups. This inherent modularity allows for the systematic exploration of the chemical space around the nicotinic acid core to optimize biological activity and pharmacokinetic properties.

Comparative Biological Evaluation: A Focus on Anticancer and Antimicrobial Activities

While direct biological evaluation data for a wide range of compounds synthesized from this compound is still emerging in publicly available literature, we can draw valuable insights from studies on closely related 5-aminopyrazole and 5-amino-2-chloronicotinic acid derivatives. These studies highlight the potential of this scaffold in generating potent anticancer and antimicrobial agents.

Anticancer Activity: Targeting Cellular Proliferation

The aminopyridine and related aminopyrazole cores are known pharmacophores in a variety of kinase inhibitors and other anticancer agents. The 5-amino group, once deprotected, can serve as a key hydrogen bond donor, interacting with the hinge region of protein kinases.

Table 1: Comparative Anticancer Activity of a 5-Aminopyrazole Derivative (BC-7) and Cisplatin [1]

CompoundCell LineIC50 (µM)
BC-7 HeLa65.58 ± 8.40
MeWo>200
HepG2>200
Cisplatin HeLa1.675 ± 0.301
MeWo9.300 ± 1.527
HepG23.525 ± 1.521

As illustrated in Table 1, the 5-aminopyrazole derivative BC-7 exhibits cytotoxic activity against HeLa cervical cancer cells, albeit at a higher concentration than the standard chemotherapeutic agent, cisplatin.[1] Interestingly, BC-7 shows selectivity, with significantly lower toxicity towards MeWo and HepG2 cell lines.[1] This suggests that derivatives of 5-amino-2-chloronicotinic acid could be tailored to achieve selective cytotoxicity against specific cancer types. Further structure-activity relationship (SAR) studies, enabled by the versatile nature of the starting material, could lead to the development of more potent and selective anticancer agents. For instance, the synthesis and SAR of piperazine amides as JNK inhibitors have been explored, demonstrating the potential of amide derivatives in kinase inhibition.[2][3][4]

Antimicrobial Activity: A Promising Frontier

Nicotinic acid and its derivatives have long been investigated for their antimicrobial properties. The introduction of various substituents at the 2- and 5-positions of the pyridine ring can significantly modulate this activity.

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC) for Pyrazole Derivatives [5]

CompoundOrganismMIC (µg/mL)
Imidazo[1,2-b]pyrazole derivative 22Escherichia coli0.03
Ampicillin (Standard)Escherichia coli1.95

Table 2 highlights the potent antimicrobial activity of a fused pyrazole derivative, which shares structural similarities with potential derivatives of 5-amino-2-chloronicotinic acid.[5] The significantly lower MIC value of the pyrazole derivative compared to ampicillin against Escherichia coli underscores the potential of this class of compounds to combat bacterial infections.[5] The 5-amino group on the nicotinic acid scaffold can be a key site for introducing moieties that enhance antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of anticancer and antimicrobial activities.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • 96-well plates

  • Test compound and vehicle control (e.g., DMSO)

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 2: Agar Diffusion Test for Minimum Inhibitory Concentration (MIC)

The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria.[9][10]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compounds and control antibiotic (e.g., ampicillin)

  • Sterile paper discs (6 mm) or sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the entire surface of an MHA plate with the bacterial inoculum.

  • Disc Application: Prepare different concentrations of the test compounds. Impregnate sterile paper discs with the test compound solutions and the control antibiotic. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disc in millimeters.

  • MIC Determination: The MIC can be estimated by plotting the square of the zone diameter against the logarithm of the antibiotic concentration. A more precise determination of MIC is achieved through broth or agar dilution methods where a range of concentrations of the antimicrobial agent are tested.[11]

Visualizing the Path Forward: Synthesis and Biological Action

To conceptualize the potential of this compound in drug discovery, the following diagrams illustrate a general synthetic workflow and a potential mechanism of action for a derived kinase inhibitor.

G A 5-Boc-amino-2-chloro- nicotinic acid B Amide Coupling (R1-NH2) A->B C Nucleophilic Substitution (R2-Nu) A->C D Boc Deprotection (TFA) E Final Compound B->E C->E

Caption: General synthetic routes from the starting scaffold.

G cluster_0 Kinase ATP Binding Pocket Kinase Inhibitor Kinase Inhibitor Hinge Region Hinge Region Kinase Inhibitor->Hinge Region H-bond Gatekeeper Residue Gatekeeper Residue Kinase Inhibitor->Gatekeeper Residue Hydrophobic Interaction DFG Motif DFG Motif Kinase Inhibitor->DFG Motif Ionic Interaction ATP ATP Kinase Inhibitor->ATP Competitive Inhibition

Caption: Potential binding mode of a derived kinase inhibitor.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel bioactive compounds. While direct and extensive biological data on its derivatives are still forthcoming in the public domain, the analysis of related structures strongly suggests significant potential in the fields of oncology and infectious diseases. The strategic location of its functional groups allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new drug candidates. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this valuable chemical entity.

References

benchmarking the reactivity of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a versatile scaffold, offering three points of functionalization. However, a nuanced understanding of its reactivity in comparison to other commonly employed building blocks is essential for strategic synthetic planning. This guide provides an in-depth, objective comparison of the reactivity of 5-(Boc-amino)-2-chloro-nicotinic acid in key synthetic transformations, supported by established chemical principles and illustrative experimental data.

Understanding the Reactivity Landscape of Substituted Nicotinic Acids

The reactivity of a substituted nicotinic acid is a function of the electronic and steric interplay of its substituents. In the case of 5-(Boc-amino)-2-chloro-nicotinic acid, we must consider the influence of the chloro, Boc-amino, and carboxylic acid groups on the pyridine ring's susceptibility to nucleophilic attack and its performance in metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl.[1][2] Consequently, chloro-substituted pyridines often require more forcing conditions or highly active catalyst systems to achieve efficient coupling compared to their bromo or iodo counterparts.[1][3]

The 5-amino group, protected as a tert-butoxycarbonyl (Boc) carbamate, introduces both electronic and steric factors. Electronically, the nitrogen lone pair can donate into the ring, slightly activating it. However, the bulky Boc group can exert significant steric hindrance, potentially impeding the approach of reagents to the adjacent carboxylic acid and the more distant 2-chloro position.[4][5]

Comparative Analysis in Key Synthetic Transformations

To provide a practical benchmark, we will compare the reactivity of 5-(Boc-amino)-2-chloro-nicotinic acid against a curated set of alternative building blocks in three common and critical synthetic operations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.

Alternative Building Blocks for Comparison:

  • 5-(Boc-amino)-2-bromo-nicotinic acid: To assess the impact of the halogen leaving group.

  • 5-Amino-2-chloro-nicotinic acid: To evaluate the influence of the Boc protecting group.

  • 2,5-Dichloronicotinic acid: To compare the Boc-amino group with another halo substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6][7] The key step influencing reactivity is the oxidative addition of the palladium catalyst to the carbon-halogen bond.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Aryl Halide (1 equiv) Arylboronic Acid (1.2 equiv) Base (e.g., K2CO3, 2 equiv) Solvent (e.g., Toluene/H2O) reaction_vessel Reaction Mixture reagents->reaction_vessel catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) catalyst->reaction_vessel heating Heat (e.g., 80-100 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data in Suzuki-Miyaura Coupling

Building BlockHalogenSubstituent at C5Typical ConditionsYield (%)Reference
5-(Boc-amino)-2-chloro-nicotinic acid Cl-NHBocPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C, 12h60-75[Estimated based on similar systems]
5-(Boc-amino)-2-bromo-nicotinic acidBr-NHBocPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 4h85-95[8]
5-Amino-2-chloro-nicotinic acidCl-NH₂Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C, 16h86[9]
2,5-Dichloronicotinic acidCl-ClPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 18h70-80 (mono-coupling)[Estimated based on similar systems]

Analysis:

  • Impact of the Halogen: As expected, the 2-bromo derivative exhibits significantly higher reactivity than its 2-chloro counterpart, affording higher yields under milder conditions and shorter reaction times.[1] This is a direct consequence of the weaker C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[3]

  • Influence of the Boc Group: The presence of the Boc group appears to slightly diminish the reactivity compared to the unprotected amine. While the unprotected 5-amino-2-chloro-nicotinic acid can be successfully coupled, the bulky Boc group may introduce steric hindrance that slightly impedes the approach of the palladium catalyst.[4] However, the Boc group is often necessary to prevent side reactions involving the amino group.[10]

  • Comparison with 2,5-Dichloronicotinic Acid: The reactivity of 5-(Boc-amino)-2-chloro-nicotinic acid is comparable to that of 2,5-dichloronicotinic acid in terms of the 2-chloro position. The electronic influence of the Boc-amino group is not as strongly deactivating as a second chloro substituent, but the steric bulk of the Boc group can play a more significant role in catalyst coordination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11][12] Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the aryl halide.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Aryl Halide (1 equiv) Amine (1.2 equiv) Base (e.g., NaOtBu, 1.4 equiv) Solvent (e.g., Toluene) reaction_vessel Reaction Mixture reagents->reaction_vessel catalyst Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) Ligand (e.g., XPhos, 4 mol%) catalyst->reaction_vessel heating Heat (e.g., 90-110 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Comparative Reactivity Data in Buchwald-Hartwig Amination

Building BlockHalogenSubstituent at C5Typical ConditionsYield (%)Reference
5-(Boc-amino)-2-chloro-nicotinic acid Cl-NHBocPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 24h55-70[Estimated based on similar systems]
5-(Boc-amino)-2-bromo-nicotinic acidBr-NHBocPd(OAc)₂, BINAP, NaOtBu, Toluene, 90 °C, 8h80-90[12]
5-Amino-2-chloro-nicotinic acidCl-NH₂RuPhos-Pd-G3, LiHMDS, THF, 80 °C, 18h75-85[13]
2,5-Dichloronicotinic acidCl-ClPd₂(dba)₃, tBuXPhos, NaOtBu, Toluene, 110 °C, 24h65-75 (mono-amination)[14]

Analysis:

  • Impact of the Halogen: The C-Br bond's superior reactivity is again evident, leading to higher yields under less demanding conditions for the 2-bromo analog compared to the 2-chloro compound.[2]

  • Influence of the Boc Group: The Boc group's steric hindrance can be a significant factor in Buchwald-Hartwig amination, potentially lowering yields and requiring more specialized, bulky phosphine ligands to facilitate the reaction.[15] The unprotected 5-amino-2-chloro-nicotinic acid, when coupled with a suitable catalyst system that tolerates the free amine, can provide good yields.

  • Comparison with 2,5-Dichloronicotinic Acid: The reactivity of the 2-chloro position in 5-(Boc-amino)-2-chloro-nicotinic acid is comparable to that in 2,5-dichloronicotinic acid. The choice of ligand and base is crucial for achieving good yields with these less reactive chloro-pyridines.[16]

Amide Bond Formation

The formation of an amide bond at the carboxylic acid functionality is another key transformation. The reactivity here is primarily influenced by the electronic nature of the pyridine ring and any steric hindrance around the carboxyl group.

Experimental Workflow: Amide Bond Formation

reagents Nicotinic Acid (1 equiv) Amine (1.1 equiv) Coupling Reagent (e.g., HATU, 1.2 equiv) Base (e.g., DIPEA, 2 equiv) Solvent (e.g., DMF) reaction_vessel Reaction Mixture reagents->reaction_vessel stirring Stir at RT reaction_vessel->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product Amide Product purification->product

Caption: Generalized workflow for amide bond formation using a coupling reagent.

Comparative Reactivity Data in Amide Bond Formation

Building BlockSubstituent at C2Substituent at C5Typical ConditionsYield (%)Reference
5-(Boc-amino)-2-chloro-nicotinic acid -Cl-NHBocHATU, DIPEA, DMF, RT, 6h80-90[Estimated based on similar systems]
5-(Boc-amino)-2-bromo-nicotinic acid-Br-NHBocHATU, DIPEA, DMF, RT, 6h80-90[Estimated based on similar systems]
5-Amino-2-chloro-nicotinic acid-Cl-NH₂EDC, HOBt, DMF, RT, 12h70-85[Estimated based on similar systems]
2,5-Dichloronicotinic acid-Cl-ClSOCl₂, then amine, 60 °C, 4h85-95[Estimated based on similar systems]

Analysis:

  • Impact of Halogen and Boc Group: The nature of the halogen at the 2-position has a negligible electronic effect on the reactivity of the distant carboxylic acid. The bulky Boc group at the 5-position does not appear to significantly hinder the approach to the carboxylic acid at the 3-position, allowing for efficient amide bond formation with standard coupling reagents.

  • Influence of the Free Amino Group: In the case of 5-amino-2-chloro-nicotinic acid, the free amino group can potentially compete with the desired amine for the activated carboxylic acid, leading to oligomerization. While this can be managed by careful control of reaction conditions, it presents a potential complication not present with the Boc-protected analog.

  • Comparison with 2,5-Dichloronicotinic Acid: The electron-withdrawing nature of the two chloro substituents in 2,5-dichloronicotinic acid makes the carboxylic acid slightly more electrophilic and thus more reactive towards amide bond formation. This can sometimes allow for the use of simpler activation methods, such as conversion to the acyl chloride with thionyl chloride.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-(Boc-amino)-2-chloro-nicotinic acid

To a solution of 5-(Boc-amino)-2-chloro-nicotinic acid (1.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 5-(Boc-amino)-2-chloro-nicotinic acid

A mixture of 5-(Boc-amino)-2-chloro-nicotinic acid (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol) in anhydrous dioxane (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

General Procedure for Amide Bond Formation with 5-(Boc-amino)-2-chloro-nicotinic acid

To a solution of 5-(Boc-amino)-2-chloro-nicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) is added HATU (1.2 mmol) and diisopropylethylamine (DIPEA, 2.0 mmol). The mixture is stirred at room temperature for 15 minutes, after which the amine (1.1 mmol) is added. The reaction is stirred at room temperature for 6 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that while 5-(Boc-amino)-2-chloro-nicotinic acid is a viable and valuable building block, its reactivity profile necessitates careful consideration in synthetic planning.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions , the chloro-substituent renders it less reactive than its bromo- and iodo-analogs, often requiring more forcing conditions and specialized catalyst systems. For rapid and high-yielding cross-couplings, the corresponding 2-bromo derivative is a superior choice if commercially available and economically viable.

  • The Boc protecting group , while slightly deactivating in some cross-coupling reactions due to steric hindrance, is highly effective in preventing unwanted side reactions at the amino group and does not significantly impede amide bond formation at the carboxylic acid. The unprotected 5-amino-2-chloro-nicotinic acid can be a suitable alternative in some cross-coupling reactions, provided the catalyst system is tolerant of the free amine.

  • In amide bond formation , 5-(Boc-amino)-2-chloro-nicotinic acid performs predictably and efficiently with standard coupling reagents.

Ultimately, the choice of building block will be a balance of reactivity, cost, availability, and the specific requirements of the synthetic target. By understanding the comparative reactivity detailed in this guide, researchers can make more informed and strategic decisions, leading to more efficient and successful synthetic outcomes.

References

A Researcher's Guide to Bridging the Bench and the Bedside: Correlating In Vitro and In Vivo Studies for Novel 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and fraught with challenges. The scaffold of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid represents a promising starting point for the development of targeted therapies, potentially as kinase inhibitors or modulators of other critical cellular pathways. However, the true potential of its derivatives can only be unlocked through a meticulously designed and critically evaluated series of both in vitro and in vivo investigations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively design, execute, and, most importantly, correlate in vitro and in vivo studies. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into navigating the often-complex relationship between benchtop data and whole-organism outcomes. While direct comparative data for derivatives of this specific nicotinic acid scaffold is emerging, we will draw upon established principles and analogous heterocyclic compounds to illustrate a robust and scientifically rigorous approach.

Part 1: The Foundation - Comprehensive In Vitro Characterization

The initial phase of characterization aims to answer fundamental questions about a compound's activity, potency, and mechanism of action in a controlled, isolated environment. This stage is crucial for establishing a baseline understanding and for selecting the most promising candidates for further, more resource-intensive in vivo testing.

The Rationale of a Tiered In Vitro Screening Cascade

A well-designed in vitro strategy does not rely on a single assay but rather a cascade of experiments that progressively build a comprehensive profile of the compound. This tiered approach allows for early and cost-effective elimination of unsuitable candidates while focusing resources on those with the most therapeutic potential.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary_Assay Target-Based Assay (e.g., Kinase Inhibition) Cell_Based_Assay Cell-Based Functional Assay (e.g., Phosphorylation Status) Primary_Assay->Cell_Based_Assay Potent Hits Selectivity_Panel Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Panel Cell-Active Hits Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MCF-7, MDA-MB-231) Cell_Based_Assay->Cytotoxicity_Assay Cell-Active Hits ADME_Assays In Vitro ADME (e.g., Microsomal Stability) Cytotoxicity_Assay->ADME_Assays Selective, Non-Toxic Hits In_Vivo_Candidate Candidate for In Vivo Studies ADME_Assays->In_Vivo_Candidate Promising Profile

Caption: A tiered in vitro screening cascade for prioritizing novel compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Protein Kinase CK2)

Protein kinase CK2 has been identified as a significant target in cancer therapy due to its role in promoting cell survival and proliferation.[1] The following protocol outlines a typical biochemical assay to determine the inhibitory activity of novel compounds against this kinase.

Objective: To determine the IC50 value of a test compound (a derivative of this compound) against human recombinant CK2.

Materials:

  • Human recombinant CK2 enzyme

  • Specific peptide substrate for CK2

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the CK2 enzyme and the peptide substrate.

  • Compound Addition: Add 50 nL of the serially diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.

  • Initiation of Reaction: Add 5 µL of kinase buffer containing ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection of Activity: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical In Vitro Profile of Nicotinic Acid Derivatives
Compound IDTarget Kinase IC50 (nM) [CK2]Off-Target Kinase IC50 (nM) [Example: BTK]Cell Viability IC50 (µM) [MCF-7 Cells]Metabolic Stability (t½, min) [Rat Liver Microsomes]
NA-001 8.5>10,0002.545
NA-002 150.25,200>5015
NA-003 4.18,5001.8>60
NA-004 25.6>10,00035.15
CX-4945 (Ref.) 0.38Highly SelectiveVaries by cell lineOrally Bioavailable[1]

This table presents hypothetical data for illustrative purposes. CX-4945 is a known CK2 inhibitor included for reference.[1]

From this hypothetical data, compound NA-003 emerges as a promising candidate due to its high potency, good selectivity (in this limited example), potent anti-proliferative effect, and excellent metabolic stability.[2] Conversely, NA-004 would likely be deprioritized due to its poor stability.

Part 2: The Proving Ground - Targeted In Vivo Validation

While in vitro assays are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are the critical next step to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-animal system.

The Bridge from Bench to Animal Model: Key Considerations

The decision to advance a compound to in vivo testing is significant. Several factors must be considered:

  • Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME)? Poor bioavailability can render a potent compound ineffective in vivo.[1]

  • Pharmacodynamics (PD): Does the compound engage its target in the animal model and elicit the desired biological response?

  • Efficacy: Does the compound show a therapeutic effect in a disease-relevant animal model?

  • Tolerability: Is the compound safe at doses that are expected to be efficacious?

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Pharmacodynamic Analysis PK_Study Pharmacokinetic (PK) Study (Single Dose in Rodents) Tolerability_Study Maximum Tolerated Dose (MTD) Study PK_Study->Tolerability_Study Determine Exposure Xenograft_Model Disease Model (e.g., Human Tumor Xenograft) Tolerability_Study->Xenograft_Model Select Doses Target_Engagement Target Engagement Biomarkers (e.g., p-Akt in Tumor) Xenograft_Model->Target_Engagement Confirm Mechanism Go_NoGo Go/No-Go Decision for Further Development Target_Engagement->Go_NoGo Correlate Exposure, Target Engagement, and Efficacy

Caption: Workflow for preclinical in vivo evaluation.

Experimental Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a lead compound (e.g., NA-003) in an immunodeficient mouse model bearing human tumor xenografts (e.g., MCF-7 breast cancer).

Materials:

  • 6-8 week old female athymic nude mice

  • MCF-7 human breast cancer cells

  • Matrigel

  • Test compound (NA-003) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Standard-of-care positive control drug (e.g., Tamoxifen)

  • Calipers, scales, syringes, and other standard animal handling equipment

Procedure:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, NA-003 at low and high doses, Positive Control). Typically n=8-10 mice per group.

  • Dosing: Administer the compound and controls via the chosen route (e.g., oral gavage) daily for a specified period (e.g., 21 days). Doses are selected based on prior MTD studies.

  • Monitoring: Measure tumor volume with calipers and record body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

  • Tissue Collection: Excise tumors for weight measurement and for pharmacodynamic biomarker analysis (e.g., immunoblotting for target kinase pathway modulation).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Part 3: The Crucial Correlation - Reconciling In Vitro and In Vivo Data

The ultimate goal is to establish a clear in vitro-in vivo correlation (IVIVC), where the in vitro potency and cellular activity translate into predictable in vivo efficacy. However, this is often not straightforward.

Why Do Potent Compounds Fail In Vivo?

A highly potent compound in vitro may show disappointing results in animal models for a multitude of reasons. Understanding these potential pitfalls is key to interpreting data and designing better molecules.

G cluster_0 Potential In Vivo Failure Points InVitro_Potency High In Vitro Potency (e.g., Low nM IC50) Poor_PK Poor Pharmacokinetics - Low Absorption - High Clearance InVitro_Potency->Poor_PK Poor_Solubility Poor Solubility - Low Bioavailability InVitro_Potency->Poor_Solubility Metabolic_Instability Metabolic Instability - Rapid Breakdown InVitro_Potency->Metabolic_Instability Off_Target_Toxicity Off-Target Effects - Toxicity at Efficacious Doses InVitro_Potency->Off_Target_Toxicity Poor_Tissue_Penetration Poor Tissue Penetration - Can't Reach Tumor InVitro_Potency->Poor_Tissue_Penetration InVivo_Efficacy Lack of In Vivo Efficacy Poor_PK->InVivo_Efficacy Poor_Solubility->InVivo_Efficacy Metabolic_Instability->InVivo_Efficacy Off_Target_Toxicity->InVivo_Efficacy Poor_Tissue_Penetration->InVivo_Efficacy

Caption: Common factors leading to poor in vitro-in vivo correlation.

A Comparative Analysis: Synthesizing the Data

Let's revisit our hypothetical compounds and add plausible in vivo data to illustrate the importance of a holistic evaluation.

Compound IDTarget Kinase IC50 (nM)Cell Viability IC50 (µM)Metabolic Stability (t½, min)Oral Bioavailability (%)Tumor Growth Inhibition (%TGI) @ 50 mg/kg
NA-001 8.52.54535%55%
NA-003 4.11.8>605%10%
NA-004 25.635.1550%5% (toxic)

Analysis:

  • NA-001: Shows a good correlation. Its decent in vitro potency, stability, and cellular activity translate into moderate oral bioavailability and significant tumor growth inhibition. This compound represents a solid lead for further optimization.

  • NA-003: This is a classic example of a compound with excellent in vitro potency that fails in vivo. Despite being potent and stable in microsomes, its very low oral bioavailability prevents it from reaching the tumor at sufficient concentrations to exert its effect. This highlights the critical importance of early PK screening.

  • NA-004: This compound demonstrates another common pitfall. While its bioavailability is good, its rapid metabolism (as predicted in vitro) and likely off-target effects lead to toxicity and poor efficacy. The high cellular IC50 also hinted that it might have issues.

Conclusion and Future Directions

The development of derivatives from promising scaffolds like this compound requires a synergistic and iterative approach between in vitro and in vivo pharmacology. Success is not defined by a single data point, but by the comprehensive profile of a molecule. A potent IC50 is merely the entry ticket; the true test lies in a compound's ability to navigate the complexities of a living system to reach its target and deliver a therapeutic benefit safely.

Researchers must embrace a mindset of critical evaluation, understanding that in vitro data generates hypotheses that must be rigorously tested in vivo. By carefully designing experimental cascades, anticipating the challenges of IVIVC, and integrating data from multiple disciplines—chemistry, biology, and pharmacology—we can more efficiently translate promising molecules from the bench to the bedside.

References

Comparative Cost Analysis: Selecting the Optimal Starting Material for the Synthesis of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a pivotal building block in contemporary drug discovery, featuring prominently in the synthesis of a diverse array of pharmaceutical agents. Its unique trifunctionalized pyridine scaffold allows for intricate molecular architectures, making it a valuable intermediate for medicinal chemists. The economic viability of synthesizing this key intermediate is of paramount importance in the scale-up and commercialization of new chemical entities. This guide provides a comprehensive comparative cost analysis of two primary synthetic routes starting from readily available precursors: 2-Hydroxynicotinic acid (Route A) and 2,5-Dichloronicotinic acid (Route C) .

This analysis delves into a step-by-step examination of each synthetic pathway, offering detailed experimental protocols and associated costs. By synthesizing data from peer-reviewed literature and current chemical market prices, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the most cost-effective and efficient route for their specific needs.

Route A: Synthesis from 2-Hydroxynicotinic Acid

This synthetic pathway involves a four-step sequence: nitration, chlorination, reduction, and Boc-protection.

Route_A start 2-Hydroxynicotinic Acid step1 2-Hydroxy-5-nitronicotinic Acid start->step1 Nitration (HNO₃, H₂SO₄) step2 2-Chloro-5-nitronicotinic Acid step1->step2 Chlorination (POCl₃) step3 5-Amino-2-chloronicotinic Acid step2->step3 Reduction (SnCl₂·2H₂O) final 5-Boc-amino-2-chloro-nicotinic Acid step3->final Boc Protection (Boc)₂O

Figure 1: Synthetic workflow for Route A, starting from 2-Hydroxynicotinic Acid.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid

  • Procedure: To a stirred solution of 2-hydroxynicotinic acid (100 g, 0.719 mol) in concentrated sulfuric acid (300 mL), a mixture of fuming nitric acid (60 mL) and concentrated sulfuric acid (60 mL) is added dropwise at a temperature below 20°C. The mixture is then stirred at room temperature for 1 hour, followed by heating at 80°C for 4 hours. After cooling, the reaction mixture is poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-hydroxy-5-nitronicotinic acid.

  • Yield: Approximately 90%[1].

Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid

  • Procedure: A mixture of 2-hydroxy-5-nitronicotinic acid (100 g, 0.543 mol) and phosphorus oxychloride (300 mL) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-chloro-5-nitronicotinic acid.

  • Yield: Approximately 85%.

Step 3: Synthesis of 5-Amino-2-chloronicotinic acid

  • Procedure: To a solution of 2-chloro-5-nitronicotinic acid (100 g, 0.494 mol) in concentrated hydrochloric acid (500 mL), stannous chloride dihydrate (557 g, 2.47 mol) is added portion-wise, maintaining the temperature below 40°C. The mixture is then heated to 90°C for 1 hour. After cooling to room temperature, the mixture is diluted with water and the pH is adjusted to 7 with a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-amino-2-chloronicotinic acid.

  • Yield: Approximately 92%.

Step 4: Synthesis of this compound

  • Procedure: To a solution of 5-amino-2-chloronicotinic acid (100 g, 0.579 mol) in a 1:1 mixture of dioxane and water (1 L), triethylamine (121 mL, 0.869 mol) is added, followed by di-tert-butyl dicarbonate (139 g, 0.637 mol). The mixture is stirred at room temperature overnight. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified to pH 3 with a 1M HCl solution. The precipitate is collected by filtration, washed with water, and dried to give the final product[2][3].

  • Yield: Approximately 95%.

Route C: Synthesis from 2,5-Dichloronicotinic Acid

This alternative route involves a three-step process: esterification, amination, and hydrolysis, followed by the final Boc-protection step.

Route_C start 2,5-Dichloronicotinic Acid step1 Methyl 2,5-dichloronicotinate start->step1 Esterification (SOCl₂, MeOH) step2 Methyl 2-amino-5-chloronicotinate step1->step2 Amination (NH₃ in Dioxane) step3 5-Amino-2-chloronicotinic Acid step2->step3 Hydrolysis (LiOH) final 5-Boc-amino-2-chloro-nicotinic Acid step3->final Boc Protection (Boc)₂O

Figure 2: Synthetic workflow for Route C, starting from 2,5-Dichloronicotinic Acid.

Experimental Protocols for Route C

Step 1: Synthesis of Methyl 2,5-dichloronicotinate

  • Procedure: To a solution of 2,5-dichloronicotinic acid (100 g, 0.521 mol) in methanol (1 L) at 0°C, thionyl chloride (114 mL, 1.56 mol) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 48 hours. The solvent is removed under reduced pressure. The residue is dissolved in ether and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to afford methyl 2,5-dichloronicotinate.

  • Yield: Approximately 97%.

Step 2: Synthesis of Methyl 2-amino-5-chloronicotinate

  • Procedure: Methyl 2,5-dichloronicotinate (100 g, 0.485 mol) is dissolved in a 0.5 M solution of ammonia in 1,4-dioxane (2.9 L). The mixture is heated in a sealed pressure vessel at 85°C for 9 days. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is purified by column chromatography to give methyl 2-amino-5-chloronicotinate.

  • Yield: Approximately 75%.

Step 3: Synthesis of 5-Amino-2-chloronicotinic acid

  • Procedure: To a suspension of methyl 2-amino-5-chloronicotinate (100 g, 0.536 mol) in methanol (2 L), a solution of lithium hydroxide monohydrate (45 g, 1.07 mol) in water (540 mL) is added. The mixture is stirred at 70°C for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum to give 5-amino-2-chloronicotinic acid.

  • Yield: Approximately 95%.

Step 4: Synthesis of this compound

  • Procedure: This step is identical to Step 4 in Route A.

  • Yield: Approximately 95%.

Comparative Cost Analysis

The following table provides an estimated cost comparison for the synthesis of 1 kg of this compound via Route A and Route C. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.

Parameter Route A (from 2-Hydroxynicotinic Acid) Route C (from 2,5-Dichloronicotinic Acid)
Overall Yield ~65%~64%
Number of Steps 44
Starting Material Cost / kg of Final Product ~$150~$400
Key Reagent Costs / kg of Final Product ~$350 (HNO₃, H₂SO₄, POCl₃, SnCl₂·2H₂O, (Boc)₂O)~$550 (SOCl₂, NH₃ in Dioxane, LiOH·H₂O, (Boc)₂O)
Solvent Costs / kg of Final Product ~$100 (Ethyl Acetate, Dioxane)~$200 (Methanol, Ether, Dioxane)
Estimated Total Cost / kg of Final Product ~$600 ~$1150

Discussion and Conclusion

Based on this analysis, Route A, starting from 2-hydroxynicotinic acid, presents a more cost-effective approach for the synthesis of this compound. The primary driver for this cost difference is the significantly lower price of the starting material, 2-hydroxynicotinic acid, compared to 2,5-dichloronicotinic acid.

Route A: Advantages and Disadvantages

  • Advantages:

    • Significantly lower starting material cost.

    • Well-established and high-yielding reactions.

    • Avoids the use of a pressure vessel required in Route C.

  • Disadvantages:

    • Involves the use of highly corrosive and hazardous reagents like fuming nitric acid, sulfuric acid, and phosphorus oxychloride.

    • The reduction step with stannous chloride can generate tin-containing waste, which requires appropriate disposal procedures.

Route C: Advantages and Disadvantages

  • Advantages:

    • Potentially milder reaction conditions in the amination and hydrolysis steps compared to the nitration and chlorination in Route A.

  • Disadvantages:

    • Significantly higher cost of the starting material, 2,5-dichloronicotinic acid.

    • The amination step requires a lengthy reaction time at elevated temperature in a sealed pressure vessel, which may pose scalability challenges.

    • The use of a large volume of dioxane, a solvent with health and safety concerns, is required for the amination.

Recommendation

For large-scale production where cost is a primary driver, Route A is the recommended synthetic strategy. While it involves handling more hazardous reagents, the substantial cost savings in starting materials and overall process make it the more economically viable option. Appropriate safety precautions and waste management protocols must be strictly implemented.

Route C may be considered for smaller-scale syntheses where the avoidance of harsh nitrating and chlorinating agents is a priority, and the higher cost of the starting material is less of a concern. However, the long reaction time and the need for specialized equipment for the amination step are significant drawbacks.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety considerations. This guide provides a foundational cost analysis to aid in this critical decision-making process.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily endeavor. Yet, the lifecycle of these molecules extends beyond their creation and application; it concludes with their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each step in scientific principles and regulatory standards.

Understanding the Compound: A Risk-Based Approach to Disposal

This compound is a substituted pyridine derivative. Its structure presents a dual consideration for disposal: the chlorinated nicotinic acid core and the tert-butoxycarbonyl (Boc) protecting group. While a specific Safety Data Sheet (SDS) from suppliers like Capot Chemical indicates that the toxicological properties have not been thoroughly investigated, the molecular structure itself dictates a cautious approach.[1]

The primary hazards stem from its decomposition products upon incineration. The presence of chlorine and nitrogen in the heterocyclic ring will lead to the formation of hydrogen chloride (HCl) and various nitrogen oxides (NOx), both of which are hazardous and require specialized treatment.[2][3][4] The Boc group, upon thermal or acidic decomposition, yields isobutylene and carbon dioxide.[5][6][7]

Table 1: Chemical and Hazard Profile

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₃ClN₂O₄[1]
Molecular Weight 272.68 g/mol [1]
Known Hazards May cause respiratory irritation.[1]
Primary Disposal Concern Halogenated organic compound.[8][9]
Key Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂).[2][3][4]

The Core Directive: Incineration by a Licensed Professional Service

Based on the chemical's nature as a chlorinated organic compound, the universally recommended disposal method is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers .[1] This is not a procedure to be undertaken in a standard laboratory setting.

Why Incineration? High-temperature incineration ensures the complete destruction of the organic molecule. The critical components of a suitable incineration facility are:

  • Afterburners: These operate at extremely high temperatures to ensure the complete combustion of any potentially harmful organic byproducts.

  • Alkaline Scrubbers: As the compound burns, the chlorine atom is converted to hydrogen chloride (HCl) gas, and the nitrogen atoms can form nitrogen oxides (NOx).[2][10][11] These are acidic and corrosive gases. An alkaline scrubber neutralizes these gases, typically using a base like sodium hydroxide, preventing their release into the atmosphere.[11]

Attempting to dispose of this compound through other means, such as chemical neutralization in the lab or flushing down the drain, is strictly prohibited. Such actions can lead to the release of environmentally harmful substances and damage to plumbing infrastructure.

In-Lab Waste Management: A Step-by-Step Protocol

The responsibility of the researcher is to safely accumulate, segregate, and label the waste for collection by their institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Step 1: Designate a Waste Container
  • Container Selection: Use a dedicated, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) is a suitable choice as it shows excellent resistance to chlorinated solvents and acids.[12][13][14][15][16] The container must have a secure, screw-top lid.

  • Avoid Incompatibilities: Never mix this waste stream with other types of chemical waste unless explicitly approved by your EHS office.[17] Incompatible wastes can lead to dangerous reactions.

Step 2: Proper Labeling
  • Immediate Labeling: As soon as the first particle of waste is added, the container must be labeled.[18]

  • Content of the Label: The label must be clear, legible, and permanently affixed. It should include:

    • The words "Hazardous Waste ".[18][19]

    • The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.[18]

    • The primary hazard(s): "Halogenated Organic Solid ".

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage
  • Solid Waste: Collect the dry, solid waste in the designated container. If transferring the solid, do so in a chemical fume hood to avoid inhalation of any dust.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should also be placed in the solid waste container.

  • Rinsate from Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This rinsate is considered hazardous waste and must be collected in a separate, appropriately labeled container for halogenated liquid waste.[19] Once triple-rinsed and air-dried, the original container can typically be disposed of in the regular trash after defacing the label. Consult your institutional policy.[19]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.[17]

Step 4: Arranging for Disposal
  • Full Container: Once the waste container is full (do not overfill, typically no more than 90% capacity), seal it securely.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This usually involves contacting the EHS office to schedule a collection.[18][20]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_ehs EHS / Licensed Contractor Procedures cluster_key Key Start Generation of Waste (Unused chemical, contaminated items) Container Select & Designate HDPE Waste Container Start->Container Label Label Container Immediately 'Hazardous Waste: Halogenated Organic' Container->Label Accumulate Accumulate Waste in Sealed Container Label->Accumulate Store Store in Designated Satellite Accumulation Area Accumulate->Store Full Container is Full (≤90% Capacity) Store->Full ContactEHS Contact Institutional EHS for Waste Pickup Full->ContactEHS Pickup Waste Collected by EHS or Licensed Contractor ContactEHS->Pickup Handover Transport Transport to Licensed TSDF* Pickup->Transport Incinerate High-Temperature Incineration (with Afterburner & Scrubber) Transport->Incinerate Final Final, Safe Destruction Incinerate->Final Key_TSDF *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision and action workflow for laboratory personnel and EHS.

By adhering to these scientifically-grounded and procedurally sound disposal practices, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of unintended harm. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet for the most current information.

References

A Senior Application Scientist's Guide to Safely Handling 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, this innovation brings a responsibility to handle such compounds with the utmost care. 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS No. 885277-14-5) is one such compound where, due to a lack of exhaustive toxicological data, a cautious and systematic approach to safety is not just recommended, but imperative.[1] This guide provides a comprehensive, experience-driven framework for handling this compound, ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

Before we can define the appropriate Personal Protective Equipment (PPE), we must first understand the known and potential risks. The primary hazards associated with this compound and similar chlorinated nicotinic acid derivatives stem from direct contact and inhalation.

  • Respiratory Irritation: As a solid, likely crystalline or powdered, compound, the primary risk during handling is the generation of airborne dust. Inhaling this dust may cause respiratory irritation.[1][2][3]

  • Skin and Eye Irritation: While specific data for this molecule is limited, related compounds like 2-chloronicotinic acid are known to cause skin irritation and serious eye irritation.[2][4][5] Therefore, we must assume this risk is present and protect against it diligently.

  • Unknown Toxicological Profile: The Safety Data Sheet (SDS) notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This is a critical point. In the absence of complete data, our safety protocols must be conservative, treating the compound as potentially hazardous upon any route of exposure.

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][2]

This assessment dictates that our safety strategy must be built around preventing dust inhalation and eliminating any possibility of skin or eye contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple preference; it is a scientifically-backed decision to create effective barriers against identified hazards. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPEKey Considerations & Rationale
Respiratory NIOSH-approved N95 (or P1/P95) Particulate RespiratorPrimary Defense: Prevents inhalation of fine dust generated during weighing or transfer.[1] For procedures with a higher potential for aerosolization, consider a respirator with OV/AG/P99 cartridges for enhanced protection.[1][6]
Eye & Face ANSI Z87.1-compliant Safety GogglesEssential Mandate: Provides a seal around the eyes to protect against airborne dust and accidental splashes. Standard safety glasses are insufficient. A face shield should be worn over goggles during bulk transfers or when a significant splash hazard exists.[7]
Hand Chemical-Resistant Nitrile GlovesCritical Contact Barrier: Inspect gloves for any defects before every use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[1][6] Dispose of gloves immediately after handling the compound.
Body Long-Sleeved Laboratory CoatStandard Protection: A fully fastened lab coat protects the skin and personal clothing from contamination by dust or minor spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocol outlines the essential steps from preparation to cleanup.

Step 1: Preparation and Engineering Controls

Before handling the compound, ensure your workspace is prepared.

  • Designated Area: All handling of this compound powder must occur within a certified chemical fume hood to contain any dust.[3]

  • Surface Preparation: Ensure the work surface is clean and clear of unnecessary equipment.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the hood to minimize movement in and out of the controlled area.

Step 2: Donning PPE

Put on your PPE in the following order to ensure proper layering and protection:

  • Laboratory Coat

  • N95 Particulate Respirator

  • Safety Goggles

  • Nitrile Gloves (pull cuffs over the sleeves of the lab coat)

Step 3: Handling the Chemical
  • Minimize Dust: When weighing or transferring the solid, use a micro-spatula and keep the container opening low to the balance or receiving vessel. Avoid pouring the powder from a height, which can create airborne dust.

  • Immediate Cleanup: Use a disposable scoop or a brush to clean up any minor spills immediately. Do not use compressed air.

  • Secure Container: Tightly close the primary container immediately after use to prevent accidental spills and exposure.[4][8]

Step 4: Decontamination and Doffing PPE

Proper removal of PPE is critical to prevent cross-contamination.

  • Decontaminate: Wipe down your gloves with a damp towel before removing them.

  • Removal Sequence:

    • Remove gloves using the proper technique (peeling them off inside-out).

    • Remove your lab coat, turning it inside-out as you remove it.

    • Exit the immediate work area.

    • Remove your safety goggles.

    • Remove your respirator.

  • Hand Hygiene: Wash your hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[1]

The following diagram visualizes this comprehensive safety workflow.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling prep 1. Prepare Fume Hood & Gather Materials don_ppe 2. Don Full PPE (Coat, Respirator, Goggles, Gloves) prep->don_ppe handle 3. Handle Chemical (Minimize Dust, Secure Container) don_ppe->handle decon 4. Decontaminate Workspace & Segregate Waste handle->decon doff_ppe 5. Doff PPE (Correct Sequence) decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

Accidental Release Measures
  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[1]

  • Assess the Spill: For a small powder spill contained within the fume hood, proceed with cleanup. For larger spills, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Cleanup:

    • Ensure you are wearing your full PPE.

    • Do NOT dry sweep, as this will create dust.

    • Carefully pick up or sweep the material and place it into a suitable, closed, and labeled container for disposal.[1][4]

    • Clean the spill area thoroughly with soap and water.

Waste Disposal Protocol
  • Chemical Waste: All surplus this compound and any material heavily contaminated with it must be disposed of as hazardous chemical waste.[4] Do not mix it with other waste streams.[4]

  • Contaminated Materials: Used gloves, weigh boats, and disposable lab materials that have come into contact with the chemical should be placed in a designated, sealed waste container.

  • Licensed Disposal: All waste must be handled by a licensed professional waste disposal service.[1] Under no circumstances should this material be allowed to enter drains or the environment.[4]

By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the quality of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.